1-Isobutyl-1H-pyrazole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWDDHNVKGTPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006493-85-1 | |
| Record name | 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific Chemical Abstracts Service (CAS) number for 1-Isobutyl-1H-pyrazole-5-carboxylic acid could not be definitively identified in a search of publicly available databases. This guide has been compiled using data from closely related isomers and general principles of pyrazole chemistry to provide a comprehensive technical overview for research and development purposes.
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. This guide focuses on this compound, a derivative with potential applications in the development of novel pharmaceuticals. While specific data for this exact isomer is limited, this document provides a detailed exploration of its probable chemical properties, synthesis, and potential therapeutic relevance based on analogous compounds.
The presence of the isobutyl group at the N1 position and a carboxylic acid at the C5 position provides a molecule with both lipophilic and hydrophilic characteristics, a desirable trait for modulating pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of various derivatives such as esters and amides, further expanding its potential in drug discovery.[3]
Chemical and Physical Properties
| Property | Value (for related compounds) | Source |
| CAS Number | Not found for this compound. Related isomers include: 3-isobutyl-1H-pyrazole-5-carboxylic acid (92933-49-8 ) and 1-butyl-1H-pyrazole-5-carboxylic acid (1006493-81-7 ). | [4][5] |
| Molecular Formula | C₈H₁₂N₂O₂ | Inferred |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | Likely a white to off-white solid. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |
| Acidity (pKa) | The carboxylic acid group confers acidic properties to the molecule. | Inferred |
Synthesis of this compound
A plausible synthetic route for this compound can be designed based on established methods for the synthesis of 1,5-disubstituted pyrazoles. A common and effective method involves the condensation of a β-ketoester with isobutylhydrazine, followed by saponification.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (Intermediate)
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add isobutylhydrazine (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of this compound (Final Product)
-
The ethyl 1-isobutyl-1H-pyrazole-5-carboxylate intermediate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) is added to the mixture.
-
The reaction is heated to reflux and stirred for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Applications in Drug Development
Pyrazole carboxylic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[6]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties. The carboxylic acid moiety can mimic the acidic functional groups of non-steroidal anti-inflammatory drugs (NSAIDs) that are crucial for their activity.[1]
-
Anticancer Agents: Substituted pyrazoles have been investigated as inhibitors of various kinases and other targets involved in cancer cell proliferation. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a broad range of tumor cell lines.[2]
-
Antimicrobial Agents: The pyrazole scaffold is present in several compounds with antibacterial and antifungal activities.[6]
-
Antiviral and Other Activities: The versatility of the pyrazole ring has led to its incorporation in compounds with antiviral, antidepressant, and anticonvulsant properties.[3]
The isobutyl group in this compound can contribute to favorable interactions with hydrophobic pockets in biological targets, potentially enhancing potency and selectivity.
Analytical Characterization
The structure and purity of this compound and its intermediates can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of the isobutyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Safety and Handling
Based on the safety data sheets (SDS) of related pyrazole carboxylic acids, this compound should be handled with care in a well-ventilated laboratory.[7][8]
General Hazards:
-
May cause skin irritation.[9]
-
May cause serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Always consult the specific Safety Data Sheet for detailed information before handling any chemical.
Conclusion
This compound represents a promising, albeit not extensively documented, building block for the development of new chemical entities in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure embodies the key features of many biologically active pyrazole derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 [sigmaaldrich.com]
- 5. 1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1006493-85-1, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the carboxylic acid functional group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its expected spectroscopic characteristics, a plausible synthetic route, and essential safety information.
Molecular Structure
The molecular structure of this compound consists of a pyrazole ring substituted with an isobutyl group at the N1 position and a carboxylic acid group at the C5 position.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| pKa (acidic) | 3.5 - 4.5 | ChemAxon Prediction |
| logP | 1.5 - 2.0 | ChemAxon Prediction |
| Aqueous Solubility | Moderately Soluble | Inferred from logP and pKa |
| Melting Point | 120 - 140 °C | Estimation based on similar compounds |
| Boiling Point | > 300 °C (decomposes) | Estimation based on similar compounds |
Expertise & Experience Insights: The predicted pKa suggests that the carboxylic acid is moderately acidic, which is typical for carboxylic acids attached to an aromatic ring system. This property is critical as it dictates the charge state of the molecule at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.
Spectroscopic Profile (Inferred)
Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral data of analogous pyrazole carboxylic acids, the following characteristic features can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group and the pyrazole ring protons.
-
Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen.
-
Pyrazole Ring: Two doublets in the aromatic region corresponding to the protons at the C3 and C4 positions of the pyrazole ring. The coupling constant between these protons would be characteristic of adjacent protons on a five-membered aromatic ring.
-
Carboxylic Acid: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Carbonyl: A signal in the downfield region, typically around 160-170 ppm.
-
Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring in the aromatic region.
-
Isobutyl Carbons: Distinct signals for the methylene, methine, and methyl carbons of the isobutyl group in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present.
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the isobutyl group.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak at m/z = 168, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (M-45), and fragmentation of the isobutyl chain.
Synthesis Protocol
A regioselective synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 1,5-disubstituted pyrazoles. The key is the cyclocondensation reaction between a β-ketoester equivalent and isobutylhydrazine.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology
-
Preparation of the β-ketoester equivalent: The synthesis begins with the reaction of ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of an acid catalyst to form ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate. This step introduces the necessary functional group for the subsequent cyclization.
-
Cyclocondensation: The resulting enol ether is then reacted with isobutylhydrazine in a suitable solvent such as ethanol. The reaction is typically carried out at reflux temperature. This cyclocondensation reaction is generally regioselective, leading to the formation of the desired 1,5-disubstituted pyrazole ester, ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
-
Causality behind Experimental Choice: The use of isobutylhydrazine directly introduces the isobutyl group at the N1 position of the pyrazole ring. The regioselectivity is governed by the reaction mechanism, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbon of the enol ether.
-
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound.
-
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be purified by recrystallization, and its identity and purity confirmed by the spectroscopic methods described above (NMR, IR, and MS) and by melting point analysis.
-
Safety and Handling
Based on the safety data for structurally related pyrazole carboxylic acids, this compound should be handled with care in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While experimental data on its physicochemical properties are limited, reliable predictions and inferred spectroscopic characteristics provide a solid foundation for its use in research. The outlined synthetic protocol offers a practical approach to its preparation. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use.
The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules exhibiting a wide array of biological activities. When functionalized with a carboxylic acid moiety, this heterocyclic scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—with profound therapeutic potential. These derivatives have demonstrated significant promise as antimicrobial, anti-inflammatory, and anticancer agents, attracting considerable attention from researchers and drug development professionals.[1][2][3]
This technical guide provides an in-depth exploration of the biological activities of pyrazole carboxylic acid derivatives. Moving beyond a mere recitation of facts, this document is designed to serve as a practical resource for researchers at the bench. It elucidates the causal relationships behind experimental designs, provides detailed, field-tested protocols, and offers insights into the molecular mechanisms underpinning the therapeutic effects of these versatile compounds. Our objective is to equip scientists with the knowledge and tools necessary to confidently navigate the synthesis, evaluation, and optimization of pyrazole carboxylic acid derivatives in their own research endeavors.
I. The Chemical Architecture: Synthesis of Pyrazole Carboxylic Acid Derivatives
The foundation of any investigation into the biological activity of a compound lies in its synthesis. The versatility of the pyrazole ring allows for a variety of synthetic routes, enabling the strategic placement of functional groups to modulate activity and pharmacokinetic properties. A common and effective method for the synthesis of a representative compound, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is detailed below. This protocol is presented not merely as a series of steps, but as a logical progression with clear rationales for each manipulation.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a key pyrazole carboxylic acid derivative.[4][5]
Materials:
-
para-substituted acetophenone
-
phenylhydrazine hydrochloride
-
Sodium acetate
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Acetone
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid (NH₂SO₃H)
-
Ethyl acetate
-
Sodium chloride solution (saturated)
-
Standard laboratory glassware and apparatus
Step-by-Step Procedure:
-
Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine (Intermediate 1):
-
In a round-bottom flask, dissolve para-substituted acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol.
-
Add sodium acetate (40 mmol) to the mixture. The sodium acetate acts as a base to neutralize the HCl salt of phenylhydrazine, liberating the free base to react with the acetophenone.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, 1-phenyl-2-(1-phenylethylidene) hydrazine, will often precipitate out of solution and can be collected by filtration.
-
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2):
-
In a separate flask, prepare a cold solution of DMF (20 mL) and POCl₃ (16 mL). This mixture forms the Vilsmeier reagent, which is a potent formylating agent.
-
Slowly add the dried Intermediate 1 (7 mmol) to the Vilsmeier reagent with stirring, maintaining a low temperature.
-
After the addition is complete, heat the reaction mixture at 50-60°C for 5 hours.
-
Carefully pour the reaction mixture into ice-cold water to quench the reaction and neutralize with a saturated solution of sodium hydroxide.
-
The solid precipitate of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and recrystallized from ethanol.
-
-
Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (Final Product):
-
Dissolve Intermediate 2 (7 mmol) in acetone.
-
In a separate beaker, prepare a solution of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in water. Sulfamic acid is used as a chlorine scavenger to prevent the formation of explosive chlorine dioxide gas.
-
Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Workflow Diagram:
Figure 1: Synthetic workflow for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
II. Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[6][7][8][9][10]
Mechanism of Action: Disrupting Microbial Integrity
While the precise mechanisms of action can vary depending on the specific derivative and microbial target, it is generally believed that these compounds exert their antimicrobial effects through multiple pathways. These can include the disruption of cell membrane integrity, inhibition of essential enzymes involved in microbial metabolism, and interference with nucleic acid synthesis. The lipophilic nature of the pyrazole core allows for efficient penetration of microbial cell walls, while the carboxylic acid moiety can participate in crucial hydrogen bonding interactions with target enzymes.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a robust and widely used preliminary screening tool to qualitatively assess the antimicrobial activity of novel compounds.
Materials:
-
Test pyrazole carboxylic acid derivatives
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Step-by-Step Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole carboxylic acid derivatives in DMSO to a stock concentration of 1 mg/mL. DMSO serves as a negative control.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial suspension to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution, the standard antibiotic, and the DMSO control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Experimental Workflow Diagram:
Figure 2: Workflow for the Agar Well Diffusion Assay.
Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
The following table summarizes the antibacterial activity of a selection of pyrazole derivatives against common Gram-positive and Gram-negative bacteria.
| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Reference |
| Derivative A | 18 | 15 | [7] |
| Derivative B | 22 | 19 | [8] |
| Derivative C | 16 | 14 | [9] |
| Ciprofloxacin (Standard) | 25 | 28 | [7][8] |
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, with some exhibiting selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response.[11][12][13]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme.[1][14][15] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] Molecular docking studies have revealed that the pyrazole scaffold can fit snugly into the active site of the COX-2 enzyme, with the carboxylic acid group forming key hydrogen bonds with amino acid residues, thereby blocking substrate access.[2][3]
Signaling Pathway Diagram:
Figure 3: Inhibition of the COX-2 signaling pathway by pyrazole carboxylic acid derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic and reliable model for evaluating the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test pyrazole carboxylic acid derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Oral gavage needles
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity of a Representative Pyrazole Derivative
| Time (hours) | Mean Paw Edema (mL) - Control | Mean Paw Edema (mL) - Pyrazole Derivative (50 mg/kg) | % Inhibition |
| 1 | 0.45 ± 0.04 | 0.25 ± 0.03 | 44.4 |
| 2 | 0.68 ± 0.05 | 0.38 ± 0.04 | 44.1 |
| 3 | 0.82 ± 0.06 | 0.45 ± 0.05 | 45.1 |
| 4 | 0.75 ± 0.05 | 0.42 ± 0.04 | 44.0 |
IV. Anticancer Activity: A Targeted Strike Against Malignancy
The search for more effective and less toxic anticancer agents is a cornerstone of modern medical research. Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them promising candidates for further development.[18][19][20][21]
Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation
The anticancer effects of pyrazole carboxylic acid derivatives are often multifactorial. Many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. Additionally, their ability to inhibit signaling pathways involved in cell proliferation, such as those mediated by protein kinases, contributes to their antitumor activity. The specific molecular targets can vary depending on the substitution pattern of the pyrazole ring and the genetic makeup of the cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
Test pyrazole carboxylic acid derivatives
-
Standard anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Diagram:
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. publishatcj.com [publishatcj.com]
An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for 1-Isobutyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented with detailed mechanistic insights and practical experimental protocols, grounded in established chemical principles.
Introduction
Substituted pyrazole carboxylic acids are a significant class of heterocyclic compounds, frequently incorporated into the core structures of pharmacologically active molecules. Their utility stems from their ability to act as bioisosteres for other functional groups and their versatile chemical handles for further molecular elaboration. This compound, in particular, presents a valuable scaffold for the development of novel therapeutic agents. This guide will delineate a robust and well-established synthetic route to this target molecule, commencing from readily available starting materials.
The synthesis of this compound can be strategically divided into three key stages:
-
Formation of a β-dicarbonyl intermediate via a Claisen condensation.
-
Construction of the pyrazole ring through cyclization with isobutylhydrazine.
-
Hydrolysis of the resulting ester to yield the final carboxylic acid.
Each of these stages will be explored in detail, with an emphasis on the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions.
I. Synthesis Pathway Overview
The overall synthetic route to this compound is depicted below. This multi-step process begins with the condensation of 4-methylpentan-2-one and diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-6-methylheptanoate. This is followed by cyclization with isobutylhydrazine to construct the pyrazole ring, yielding ethyl 1-isobutyl-3-isobutyl-1H-pyrazole-5-carboxylate. Finally, saponification of the ester furnishes the desired product.
Spectroscopic and Analytical Characterization of 1-Isobutyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity and purity of 1-isobutyl-1H-pyrazole-5-carboxylic acid. As this compound is a niche research chemical, this document serves as a practical guide for its synthesis and subsequent spectroscopic characterization, outlining the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are grounded in established principles of organic chemistry and analytical science, designed for researchers and scientists in drug development and chemical synthesis.
Synthesis Strategy and Rationale
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the condensation of isobutylhydrazine with ethyl 2-formyl-3-oxobutanoate, followed by the hydrolysis of the resulting ester intermediate. This approach is a variation of the well-established Knorr pyrazole synthesis and is chosen for its high yields and the ready availability of starting materials.
The initial reaction forms the stable ethyl ester, ethyl 1-isobutyl-1H-pyrazole-5-carboxylate. The subsequent saponification (base-catalyzed hydrolysis) of the ester functionality is a robust and high-yielding reaction, providing the desired carboxylic acid upon acidic workup. This two-step method provides a clear and reliable pathway to the target molecule.
Figure 1: General synthesis workflow for this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds, such as ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded, appearing far downfield. Its chemical shift can be concentration-dependent. |
| ~7.65 | d, J ≈ 2.0 Hz | 1H | H-4 (Pyrazole Ring) | The proton at the C4 position of the pyrazole ring is coupled to the H-3 proton, resulting in a doublet. |
| ~6.80 | d, J ≈ 2.0 Hz | 1H | H-3 (Pyrazole Ring) | The proton at the C3 position is coupled to the H-4 proton, appearing as a doublet slightly upfield from its counterpart. |
| ~4.15 | d, J = 7.5 Hz | 2H | -CH₂- (Isobutyl) | These methylene protons are adjacent to the nitrogen atom of the pyrazole ring and are split by the single methine proton of the isobutyl group. |
| ~2.20 | m | 1H | -CH- (Isobutyl) | The methine proton is coupled to both the adjacent methylene protons and the six methyl protons, resulting in a complex multiplet. |
| ~0.95 | d, J = 6.5 Hz | 6H | -CH(CH₃)₂ (Isobutyl) | The two equivalent methyl groups of the isobutyl moiety are split by the methine proton, appearing as a doublet. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | -COOH | The carbon of the carboxylic acid functional group is highly deshielded and appears significantly downfield. |
| ~142.0 | C-5 (Pyrazole Ring) | The carbon atom attached to the carboxylic acid group. |
| ~139.5 | C-3 (Pyrazole Ring) | The C3 carbon of the pyrazole ring. |
| ~111.0 | C-4 (Pyrazole Ring) | The C4 carbon of the pyrazole ring, typically appearing the most upfield among the ring carbons. |
| ~58.0 | -CH₂- (Isobutyl) | The methylene carbon directly attached to the ring nitrogen. |
| ~28.5 | -CH- (Isobutyl) | The methine carbon of the isobutyl group. |
| ~20.0 | -CH(CH₃)₂ (Isobutyl) | The two equivalent methyl carbons of the isobutyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the pyrazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Its exact position can be influenced by hydrogen bonding. |
| ~1550, ~1460 | Medium | C=N, C=C stretches (Ring) | These absorptions are characteristic of the pyrazole ring system. |
| 2870-2960 | Medium | C-H stretches (Aliphatic) | These peaks correspond to the C-H stretching vibrations of the isobutyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound (Molecular Formula: C₈H₁₂N₂O₂), the expected molecular weight is 168.19 g/mol .
| m/z Ratio | Proposed Fragment | Rationale |
| 168 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |
| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids. |
| 111 | [M - C₄H₉]⁺ | Loss of the isobutyl group (57 Da) via cleavage of the N-C bond. |
| 57 | [C₄H₉]⁺ | The isobutyl cation itself, which is expected to be a prominent peak. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.
Figure 2: Workflow from synthesized product to spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified and dried this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the residual CDCl₃ peak to 77.16 ppm.
IR Spectroscopy Protocol
-
Instrument Preparation: Record a background spectrum on the FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition: Introduce the sample into the ion source via direct infusion or a GC inlet. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analysis: Identify the molecular ion peak and analyze the major fragmentation patterns to confirm the structure.
Conclusion
The combined application of NMR, IR, and MS provides a robust analytical framework for the unequivocal identification and characterization of this compound. The predicted data in this guide serves as a benchmark for researchers synthesizing this molecule. By following the detailed experimental protocols, scientists can reliably generate high-quality data to confirm the successful synthesis and purity of the target compound, facilitating its use in further research and development applications.
Navigating the Synthesis and Application of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Core in Modern Medicinal Chemistry
The pyrazole ring system is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into drugs targeting a wide array of diseases, from inflammation and cancer to infectious and neurological disorders.[3] The addition of a carboxylic acid functional group to the pyrazole core provides a critical handle for medicinal chemists, enabling further molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide provides an in-depth technical overview of 1-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. We will explore its commercial availability, detail a robust synthetic pathway, predict its analytical and spectroscopic characteristics, and discuss its potential applications in drug discovery and development.
Part 1: Commercial Availability and Sourcing
This compound is primarily available as a research chemical and building block for organic synthesis. Due to its specific substitution pattern, it may not be as readily available as some more common pyrazole derivatives. However, several chemical suppliers specialize in providing such unique molecules for drug discovery programs.
It is important to note that a dedicated CAS number for this compound is not consistently reported, which can sometimes complicate searches. Researchers are advised to use the chemical name and structure for inquiries. Several isomers and closely related analogs, such as 3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8) and 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6), are more widely listed and may serve as alternative starting points or reference compounds.[5][6]
Below is a table of potential suppliers for this compound and its isomers. Researchers should contact these suppliers directly to inquire about availability, purity, and pricing.
| Supplier | Product Name/Isomer | CAS Number (if available) | Website |
| Lab-Chemicals.Com | This compound | Not specified | --INVALID-LINK--[7] |
| Parchem | 3-Isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 | --INVALID-LINK--[6] |
| Sigma-Aldrich | 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 | --INVALID-LINK-- |
| BLDpharm | 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid | 1015845-75-6 | --INVALID-LINK--[5] |
| 2a biotech | 3-ISOBUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 890591-01-2 | --INVALID-LINK--[8] |
| Fisher Scientific | 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid | Not specified | --INVALID-LINK--[4] |
Part 2: Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and adaptable synthetic route can be devised based on well-established methods for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. The most common approach involves the condensation of a 2,4-diketoester with an N-alkylhydrazine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the Claisen condensation of isovaleric acid ethyl ester and diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-5-methylhexanoate. This is followed by a cyclization reaction with isobutylhydrazine. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of isovaleric acid ethyl ester (1 equivalent) and diethyl oxalate (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-5-methylhexanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate (1 equivalent) in glacial acetic acid.
-
Add isobutylhydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
Predicted Analytical and Spectroscopic Data
Based on the analysis of closely related structures, the following spectral data are predicted for this compound.
| Analysis | Predicted Characteristics |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| ¹H NMR | δ (ppm): ~13.0 (br s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~2.2 (m, 1H, CH), ~0.9 (d, 6H, 2 x CH₃) |
| ¹³C NMR | δ (ppm): ~165 (COOH), ~140 (pyrazole-C), ~138 (pyrazole-C), ~110 (pyrazole-C), ~55 (N-CH₂), ~28 (CH), ~20 (CH₃) |
| Mass Spectrometry (ESI-) | m/z: 181.1 [M-H]⁻ |
| Purity (HPLC) | ≥95% |
Part 3: Applications in Drug Discovery and Development
Pyrazole carboxylic acids are versatile building blocks in medicinal chemistry due to their ability to serve as a scaffold for the synthesis of a wide range of biologically active molecules.[1][9] The isobutyl group can provide favorable hydrophobic interactions with biological targets, while the carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, or as a point of attachment for further derivatization.
Caption: Potential therapeutic applications of derivatives of this compound.
Potential Therapeutic Areas
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The scaffold of this compound can be used to design novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrazole core can act as a hinge-binding motif, and the carboxylic acid can be derivatized to explore different pockets of the kinase active site.[2]
-
Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal activity. Derivatives of this compound could be synthesized and screened for their efficacy against a panel of pathogenic microbes.[9]
-
Analgesics and CNS-active Agents: Pyrazole derivatives have also shown promise as analgesic agents and modulators of central nervous system (CNS) targets.[3]
The carboxylic acid group is a particularly attractive feature for drug design, as it can be readily converted into a variety of other functional groups, such as esters, amides, and hydroxamic acids, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Conclusion
This compound represents a valuable, albeit specialized, building block for the synthesis of novel, biologically active compounds. While its commercial availability may be limited to specialized suppliers, a reliable synthetic route can be readily developed from common starting materials. Its predicted analytical and spectroscopic properties provide a solid foundation for its characterization and quality control. The diverse pharmacological activities associated with the pyrazole carboxylic acid scaffold underscore the potential of this molecule in the development of new therapeutics for a range of diseases. This guide provides the necessary technical information for researchers and drug development professionals to confidently incorporate this compound into their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. 1015845-75-6|1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Safe Handling, Storage, and Use of Pyrazole Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Risks of Pyrazole Carboxylic Acids in Modern Research
Pyrazole carboxylic acids and their derivatives represent a cornerstone in modern medicinal chemistry and drug development. These heterocyclic compounds are pivotal scaffolds, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatile synthetic applicability has made them indispensable building blocks in the creation of novel therapeutics.[3][4][5] However, their utility is matched by the inherent chemical hazards that necessitate a robust understanding of safety protocols. As with many active pharmaceutical ingredients and their precursors, pyrazole derivatives can exhibit significant biological effects and potential toxicity.[6][7]
This guide provides drug development professionals and laboratory researchers with a comprehensive framework for the safe handling, storage, and disposal of pyrazole carboxylic acids. Moving beyond a simple checklist, we will delve into the causality behind safety protocols, empowering scientists to build a culture of safety through a deep, mechanistic understanding of the risks involved. Every procedure herein is designed as a self-validating system, grounded in authoritative EHS standards and field-proven experience.
Chapter 1: Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is the thorough assessment of a chemical's potential hazards before it is ever handled. For many novel pyrazole carboxylic acid derivatives, exhaustive toxicological data may not be available, mandating a conservative approach based on the known hazards of the structural class.[7][8]
Toxicological and Physicochemical Profile
The hazards associated with pyrazole carboxylic acids are twofold, stemming from their chemical reactivity and their biological activity.
-
Toxicological Hazards : Safety Data Sheets (SDS) for various pyrazole carboxylic acids consistently indicate risks of skin, eye, and respiratory irritation.[9][10][11][12][13] Inhalation of the fine, solid powder is a primary exposure route, which can lead to irritation of the respiratory tract.[12] Skin or eye contact can cause irritation or, in some cases, chemical burns.[11][14] Beyond these immediate effects, some pyrazole carboxamide derivatives have been shown to exhibit acute mammalian toxicity through mechanisms like the inhibition of mitochondrial respiration, highlighting the need for caution even when overt cytotoxicity is not initially observed.[6]
-
Physicochemical Hazards : Most pyrazole carboxylic acids are combustible solids.[15] While not typically explosive, their dust can form flammable mixtures in the air. The primary chemical hazard lies in their incompatibility with certain other chemical classes. As organic acids, they will react exothermically with bases and can generate flammable or toxic gases upon contact with specific reagents like cyanides or metal sulfides.[16][17] They are also incompatible with strong oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[11]
GHS Classification and Hazard Communication
The Globally Harmonized System (GHS) provides a universal standard for communicating chemical hazards.[18] For pyrazole carboxylic acids, the most common pictogram is the Exclamation Mark (GHS07) , indicating one or more of the following hazards:
-
Irritant (skin and eye)
-
Skin Sensitizer
-
Acute Toxicity (harmful)
-
Narcotic Effects
-
Respiratory Tract Irritant
| Table 1: Example GHS Classifications for Pyrazole Carboxylic Acids | |||
| Compound | CAS Number | GHS Pictogram | Hazard Statements (H-Codes) |
| 1H-Pyrazole-3-carboxylic acid | 1621-91-6 | GHS07 | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11][15] |
| 1H-Pyrazole-4-carboxylic acid | 37718-11-9 | GHS07 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10][12] |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | GHS07 (implied) | R36/37/38 (Irritating to eyes, respiratory system and skin) - Pre-GHS classification[9] |
The Risk Assessment Workflow
A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process that ensures potential hazards are identified and controlled before any experiment begins. This workflow should be documented and reviewed for all new procedures involving pyrazole carboxylic acids.
Caption: A four-step workflow for proactive laboratory risk assessment.
Chapter 2: Safe Handling Protocols: A Hierarchy of Controls
Effective safety protocols rely on a "Hierarchy of Controls," which prioritizes the most reliable methods for mitigating risk. This hierarchy dictates that engineering controls and administrative controls are fundamentally more protective than relying solely on Personal Protective Equipment (PPE).
Engineering Controls: Your First and Best Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of solid pyrazole carboxylic acids that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a properly functioning chemical fume hood.[8][19][20] This is the most critical step to prevent respiratory exposure.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, but it is not a substitute for the localized exhaust ventilation of a fume hood.[21]
-
Safety Equipment: An approved and recently tested safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where these chemicals are handled.[9][11][22]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[22] The selection of appropriate PPE is mandatory for all personnel handling these compounds.
| Table 2: PPE Selection Guide for Handling Pyrazole Carboxylic Acids | ||
| Task | Required PPE | Rationale |
| Weighing/Transferring Solid | Chemical safety goggles, Nitrile gloves, Lab coat | Protects eyes from airborne particulates. Prevents skin contact. Protects personal clothing. |
| Preparing Solutions | Chemical safety goggles, Nitrile gloves, Lab coat | Protects against splashes of the chemical solution and the solvent. |
| Cleaning Glassware | Chemical safety goggles, Nitrile gloves | Protects against residual chemical traces on contaminated glassware. |
| Handling Waste Containers | Safety glasses, Nitrile gloves | Prevents contact with contaminated surfaces during transport and consolidation. |
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[10] Standard safety glasses do not provide adequate protection from splashes or airborne dust.[23]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[23] Always inspect gloves for tears or holes before use.[24] If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[12]
-
Body Protection: A lab coat that covers the arms and closes in the front should be worn at all times.[23] Do not wear shorts or open-toed shoes in the laboratory.[23][24]
Protocol: Weighing and Transferring a Solid Pyrazole Carboxylic Acid
This protocol is designed to be a self-validating system, where each step logically reinforces the safety of the overall process.
-
Preparation:
-
Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Causality: This ensures a protective barrier is in place before any potential exposure occurs.
-
-
Step 1.2: Verify that the chemical fume hood is operational (check airflow monitor).
-
Causality: Confirms that the primary engineering control is functioning to capture any generated dust.
-
-
Step 1.3: Decontaminate the work surface inside the fume hood. Place a disposable absorbent pad on the surface.
-
Causality: Prevents cross-contamination and simplifies cleanup in case of a minor spill.
-
-
-
Execution:
-
Step 2.1: Place the stock container of the pyrazole carboxylic acid, a tared weigh boat or paper, and a spatula onto the absorbent pad within the fume hood.
-
Step 2.2: Slowly open the stock container, keeping your face away from the opening and behind the fume hood sash.
-
Causality: Minimizes the potential for inhaling any dust that may have become airborne within the container.
-
-
Step 2.3: Carefully transfer the approximate amount of solid from the stock container to the weigh boat using the spatula. Avoid any motions that could create dust clouds.
-
Step 2.4: Securely close the stock container immediately after the transfer.
-
Causality: Prevents prolonged release of vapors or dust and protects the integrity of the bulk chemical.
-
-
-
Cleanup and Finalization:
-
Step 3.1: Carefully transfer the weighed solid into the reaction vessel or solvent.
-
Step 3.2: Dispose of the used weigh boat/paper directly into a designated solid hazardous waste container.
-
Step 3.3: Wipe the spatula clean with a solvent-dampened towel and dispose of the towel in the solid waste container.
-
Step 3.4: Return the stock container to its designated, segregated storage location.
-
Step 3.5: Remove gloves and wash hands thoroughly with soap and water.[24]
-
Chapter 3: Long-Term Storage and Chemical Compatibility
Improper storage is a leading cause of laboratory accidents. The principles of safe storage revolve around maintaining chemical stability and, most importantly, ensuring the segregation of incompatible materials.[17]
General Storage Conditions
To ensure chemical stability and safety, pyrazole carboxylic acids should be stored in an environment that is:
-
Cool, Dry, and Well-Ventilated: Store containers in a designated, well-ventilated area, away from heat sources and direct sunlight.[21][25][26]
-
Tightly Closed: Always ensure the container cap is tightly sealed to prevent the release of dust or vapors and to protect the chemical from moisture and contamination.[21][26]
-
Secure: Store chemicals on sturdy shelves, never on the floor or high above eye level.[27][28]
Segregation of Incompatibles: The Cornerstone of Safe Storage
The single most critical rule of chemical storage is to segregate incompatible materials to prevent dangerous reactions.[17] Pyrazole carboxylic acids, as organic acids, must be physically separated from other hazard classes.
-
Acids vs. Bases: Store acids and bases in separate cabinets or, at a minimum, in separate, non-corrosive secondary containment trays within the same cabinet.[16][25][28] Mixing can cause a violent exothermic (heat-generating) reaction.[29]
-
Acids vs. Oxidizers: Segregate acids from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[16][30] Mixing can create fire or explosion hazards.
-
Acids vs. Reactive Metals: Keep acids away from reactive metals like sodium, potassium, and magnesium.[16][17]
The following diagram illustrates a best-practice approach for segregating common laboratory chemicals, including organic acids like pyrazole carboxylic acids.
Caption: A visual guide to segregating incompatible chemicals in storage.
Chapter 4: Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.
Chemical Spill Response
The response to a spill depends on its size and the immediate risk it poses. Always prioritize human safety.[31]
-
Minor Spill (Small quantity, contained, no immediate inhalation risk):
-
Alert: Notify personnel in the immediate area.[32]
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including safety goggles, lab coat, and double nitrile gloves.[33]
-
Contain: Prevent the spill from spreading by diking the edges with an inert absorbent material.[32]
-
Neutralize & Absorb: For acidic powders, gently cover the spill with an acid neutralizer like sodium bicarbonate.[31][32][34] Once foaming subsides, gently sweep the material into a dustpan.[34] Avoid creating dust.
-
Package: Place the collected material and any contaminated items (gloves, pads) into a heavy-duty plastic bag or container.[34] Label it clearly as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill area with soap and water.[32]
-
Report: Inform your supervisor and follow institutional reporting procedures.
-
-
Major Spill (Large quantity, risk of inhalation, fire, or injury):
-
Evacuate: Immediately alert everyone and evacuate the area.[31][32]
-
Confine: If safe to do so, close the doors to the area as you leave to confine the hazard.
-
Alarm: Activate the nearest fire alarm and/or call your institution's emergency number.
-
Assist: Meet emergency responders and provide them with the chemical name and the Safety Data Sheet (SDS).[31]
-
First Aid Workflow
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
Caption: Immediate first aid steps following chemical exposure.
Chapter 5: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Waste Classification
Any pyrazole carboxylic acid, solutions containing it, or materials contaminated by it (e.g., gloves, weigh papers, absorbent pads) must be classified and disposed of as hazardous chemical waste.[7][8] Under no circumstances should this waste be disposed of in standard trash or poured down the drain.[8][21]
Disposal Protocol
-
Containerization: Collect all waste in a designated, chemically compatible container that can be securely sealed.[35] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the relevant hazard warnings.[8]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[8][35] This area should be secure and away from general work areas.
-
Pickup: Follow your institution's specific procedures for requesting hazardous waste pickup by the Environmental Health and Safety (EHS) department.[35]
-
Final Disposal: The ultimate disposal of this chemical waste will be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[21][35]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. 1H-Pyrazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 [sigmaaldrich.com]
- 16. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 18. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. ehs.stanford.edu [ehs.stanford.edu]
- 21. chemicalbook.com [chemicalbook.com]
- 22. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 23. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 24. artsci.usu.edu [artsci.usu.edu]
- 25. saffronchemicals.com [saffronchemicals.com]
- 26. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 27. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 28. staging.wcsu.edu [staging.wcsu.edu]
- 29. ehs.unl.edu [ehs.unl.edu]
- 30. Chemical Compatible Storage : USDA ARS [ars.usda.gov]
- 31. documents.uow.edu.au [documents.uow.edu.au]
- 32. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 33. sjsu.edu [sjsu.edu]
- 34. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 35. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a detailed, research-grade guide for the synthesis of 1-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic scaffold for drug discovery and development. Pyrazole derivatives are renowned for their extensive therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This guide presents a robust two-step synthetic sequence beginning with the regioselective construction of the pyrazole core via a modified Knorr-type condensation, followed by saponification to yield the target carboxylic acid. We delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and outline essential safety and characterization procedures to ensure a reproducible and validated synthesis for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. Consequently, pyrazole-containing molecules are core components of numerous approved drugs, treating a wide array of diseases from cancer to erectile dysfunction.[4] The target molecule, this compound, serves as a key building block, enabling chemists to introduce diverse functionalities through amide bond formation, thereby creating libraries of novel compounds for biological screening.[5]
The synthetic strategy detailed herein is grounded in the classic Knorr pyrazole synthesis, a reliable method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] This approach provides a direct and efficient pathway to the desired substituted pyrazole core.
Overall Synthetic Pathway
The synthesis is executed in two primary stages:
-
Pyrazole Ring Formation: Isobutylhydrazine is reacted with ethyl 2-(ethoxymethylene)-3-oxobutanoate in a condensation-cyclization reaction to form ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
-
Ester Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed under basic conditions to yield the final product, this compound.
Caption: Overall two-step synthesis of the target compound.
Mechanistic Insights: The Rationale Behind the Synthesis
Step 1: Knorr-Type Pyrazole Synthesis
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry.[3][8] The reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, proceeds through a well-defined mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of isobutylhydrazine attacks the enamine carbon of the β-ketoester, leading to the displacement of the ethoxy group and forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, aromatic pyrazole ring.
This reaction generally provides good regioselectivity, affording the 1,5-disubstituted pyrazole as the major product.
Step 2: Saponification
Ester hydrolysis is a fundamental transformation achieved via base-mediated nucleophilic acyl substitution.[9] Hydroxide ions attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and generating the carboxylate salt. A final acidic workup step protonates the carboxylate to yield the desired carboxylic acid, which typically precipitates from the aqueous solution.
Detailed Experimental Protocols
The logical flow of the experimental process, from reaction setup to final characterization, is outlined below.
Caption: A typical experimental workflow for the synthesis.
Protocol 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate
Objective: To synthesize the pyrazole ester intermediate via condensation.
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| Isobutylhydrazine | 88.15 | 10.0 | 1.0 | 0.88 g |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 10.0 | 1.0 | 1.86 g |
| Ethanol (Absolute) | 46.07 | - | - | 25 mL |
| Acetic Acid (Glacial) | 60.05 | catalytic | - | ~0.1 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isobutylhydrazine (1.0 eq, 10.0 mmol, 0.88 g) and absolute ethanol (25 mL).
-
Begin stirring and add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq, 10.0 mmol, 1.86 g) to the solution, followed by a catalytic amount of glacial acetic acid (~2 drops).
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
Protocol 2: Synthesis of this compound
Objective: To hydrolyze the pyrazole ester to the target carboxylic acid.[9]
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate | 210.26 | 8.0 | 1.0 | 1.68 g |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 | 3.0 | 0.96 g |
| Tetrahydrofuran (THF) | 72.11 | - | - | 15 mL |
| Water (H₂O) | 18.02 | - | - | 15 mL |
| Hydrochloric Acid (HCl), 6M | 36.46 | - | - | As needed (~4-5 mL) |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the pyrazole ester (1.0 eq, 8.0 mmol, 1.68 g) in a solvent mixture of THF (15 mL) and water (15 mL).
-
Add sodium hydroxide pellets (3.0 eq, 24.0 mmol, 0.96 g) to the solution.
-
Heat the mixture to 60 °C and stir vigorously for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Transfer the remaining aqueous solution to an Erlenmeyer flask and cool in an ice bath to 0-5 °C.
-
While stirring, slowly add 6M HCl dropwise to acidify the solution to a pH of ~2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data are as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (br s, 1H, -COOH), ~7.6 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), ~4.2 (d, 2H, -NCH₂-), ~2.1 (m, 1H, -CH(CH₃)₂), ~0.8 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~162.0 (C=O), ~140.0, ~138.0, ~110.0 (pyrazole carbons), ~58.0 (-NCH₂-), ~28.0 (-CH(CH₃)₂), ~19.5 (-CH(CH₃)₂).
-
Mass Spectrometry (ESI+): Expected m/z for [C₈H₁₂N₂O₂ + H]⁺ = 183.09.
-
FT-IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1550 (C=N stretch).
Safety and Handling Precautions
-
Isobutylhydrazine: Hydrazine derivatives are toxic, potentially carcinogenic, and corrosive. Handle with extreme care in a well-ventilated chemical fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][14]
-
Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Solvents: Ethanol and THF are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable building block for application in drug discovery and medicinal chemistry. The pyrazole scaffold continues to be a source of therapeutic innovation, and robust synthetic methods are crucial for advancing this field.[2][4][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. keyorganics.net [keyorganics.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
Protocol for the purification of 1-isobutyl-1H-pyrazole-5-carboxylic acid by recrystallization
An Application Note and Protocol for the Purification of 1-isobutyl-1H-pyrazole-5-carboxylic Acid by Recrystallization
Authored by: Senior Application Scientist
Abstract
This application note provides a comprehensive, technically-grounded protocol for the purification of this compound via recrystallization. Pyrazole carboxylic acids are pivotal intermediates in pharmaceutical synthesis, where purity is paramount for downstream reaction success and the integrity of final active pharmaceutical ingredients (APIs). This document elucidates the fundamental principles of recrystallization, guides the user through rational solvent selection, and presents a detailed, step-by-step methodology. Furthermore, it includes a troubleshooting guide to address common challenges such as oiling out and low recovery, ensuring a robust and reproducible purification process.
Introduction: The Imperative for Purity
This compound is a heterocyclic building block whose utility in drug development is intrinsically linked to its purity. Impurities, such as unreacted starting materials, side-products, or residual catalysts, can impede subsequent synthetic transformations, generate unwanted byproducts, and compromise the biological activity and safety profile of the final compound.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The method is predicated on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] An impure solid is dissolved in a minimum volume of a hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The highly ordered nature of a crystal lattice tends to exclude molecules that do not fit its geometry, meaning impurities are preferentially left behind in the cooled solvent, known as the mother liquor.[1][3] The pure crystals can then be isolated by filtration.
This protocol is designed to provide researchers with a self-validating system for achieving high-purity this compound, grounded in the established principles of solution crystallization.[4]
Physicochemical Data and Solvent Selection Rationale
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain either highly soluble or completely insoluble at all temperatures. Based on the structure of this compound, which contains a polar carboxylic acid group and a moderately non-polar isobutyl group, a polar protic solvent or a mixed-solvent system is recommended.
| Parameter | Value / Recommendation | Rationale & References |
| IUPAC Name | This compound | - |
| CAS Number | 1006493-85-1 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Typically an off-white to light-colored solid | General observation for similar organic acids. |
| Recommended Solvent Systems | 1. Ethanol/Water 2. Isopropanol/Water 3. Methanol | Carboxylic acids and pyrazole derivatives show good solubility in hot alcohols.[5][6] Water acts as an excellent anti-solvent, creating a steep solubility curve necessary for high recovery. A mixed system allows for fine-tuning of polarity to optimize crystal growth and impurity rejection.[6] |
Experimental Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from the initial crude material to the final, purified solid.
Caption: Recrystallization workflow diagram.
Detailed Step-by-Step Protocol
This protocol details a mixed-solvent recrystallization using an ethanol/water system, which is a robust starting point for many pyrazole carboxylic acids.[6]
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (2-3 sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Spatula
-
Desiccator or vacuum oven
Procedure
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal volume of the "good" solvent (ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves.[1] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the desired compound in the mother liquor upon cooling.[6]
Step 2: Addition of the Anti-Solvent
-
While keeping the ethanol solution hot, begin adding the hot "anti-solvent" (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the system is just below the saturation point at the elevated temperature, preventing premature precipitation.
Step 3: Hot Filtration (Conditional)
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot, clear solution, a hot filtration must be performed.
-
Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated filtration setup. Causality: This step must be done quickly and with heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
Step 4: Cooling and Crystallization
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals.[7] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
Step 5: Isolation and Washing of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small portion of ice-cold solvent (the same ethanol/water ratio) to rinse away the impurity-laden mother liquor.[2] Causality: Using ice-cold solvent for washing minimizes the dissolution of the purified crystals, thereby preventing yield loss.
-
Keep the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them.
Step 6: Drying the Purified Product
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air-drying, placing them in a desiccator under vacuum, or using a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point, or the solution is oversaturated. | 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount more of the "good" solvent (ethanol) to decrease the saturation point. 3. Ensure cooling is as slow as possible; insulate the flask. 4. Try a different solvent system with a lower boiling point.[6] |
| Low Recovery / Yield | 1. Too much solvent was used initially. 2. The solution was not cooled sufficiently. 3. The crystals were washed with solvent that was not cold enough. 4. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution.[6] 2. Ensure the flask is thoroughly cooled in an ice bath. 3. The mother liquor can be concentrated by boiling off some solvent and cooled again to obtain a "second crop" of crystals (which should be checked for purity).[3] |
| No Crystals Form | The solution is not supersaturated, or nucleation has not been initiated. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] 2. Add a "seed crystal" of the pure compound if available.[6] 3. If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again. |
| Colored Impurities Remain | Highly colored, high-molecular-weight impurities are present. | After initial dissolution and before hot filtration, cool the solution slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
When heating organic solvents, use a hot plate, not a Bunsen burner, to avoid ignition of flammable vapors.[3]
-
Handle the hot glassware with appropriate clamps or heat-resistant gloves.
References
Application Notes and Protocols: 1-Isobutyl-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block for Bioactive Molecules
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents. Molecules incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[1][3]
Within this important class of heterocycles, 1-substituted-1H-pyrazole-5-carboxylic acids represent a particularly valuable subclass of building blocks. The carboxylic acid functionality serves as a versatile synthetic handle, enabling the straightforward construction of more complex molecular architectures through amide bond formation, esterification, or other coupling reactions.[4] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents.
This guide focuses on 1-isobutyl-1H-pyrazole-5-carboxylic acid , a key intermediate for the synthesis of a range of bioactive compounds, most notably analogues of phosphodiesterase type 5 (PDE5) inhibitors like Sildenafil.[5][6][7] We will provide a detailed examination of its synthesis, key chemical transformations, and protocols for its incorporation into potential drug candidates.
Part 1: Synthesis of the this compound Building Block
The construction of the this compound core is typically achieved through a multi-step sequence, beginning with a Claisen condensation to form a β-diketoester, followed by a Knorr-type pyrazole synthesis, and subsequent N-alkylation and hydrolysis.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| Isovaleryl chloride | 108-12-3 | 120.58 g/mol | ≥98% |
| Diethyl malonate | 105-53-3 | 160.17 g/mol | ≥99% |
| Magnesium turnings | 7439-95-4 | 24.31 g/mol | ≥99.5% |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 200 proof |
| Hydrazine hydrate | 7803-57-8 | 50.06 g/mol | ≥98% |
| Isobutyl bromide | 78-77-3 | 137.02 g/mol | ≥98% |
| Potassium carbonate | 584-08-7 | 138.21 g/mol | ≥99% |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | ≥97% |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Anhydrous |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |
| Hydrochloric acid | 7647-01-0 | 36.46 g/mol | 37% |
Protocol:
Step 1: Synthesis of Diethyl 2-(3-methylbutanoyl)malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.0 eq) to anhydrous ethanol (10 vol).
-
Add a catalytic amount of iodine to initiate the reaction. Once the reaction starts, add the remaining magnesium turnings portion-wise to maintain a gentle reflux.
-
After all the magnesium has reacted to form magnesium ethoxide, cool the mixture to 0 °C.
-
Add diethyl malonate (1.0 eq) dropwise, followed by the dropwise addition of a solution of isovaleryl chloride (1.0 eq) in anhydrous diethyl ether (2 vol).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketoester, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
-
Dissolve the crude diethyl 2-(3-methylbutanoyl)malonate (1.0 eq) in glacial acetic acid (5 vol).
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the desired pyrazole ester.
Step 3: N-Alkylation
-
To a solution of ethyl 3-isobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone or DMF (10 vol), add potassium carbonate (2.0 eq).
-
Add isobutyl bromide (1.2 eq) and heat the mixture to reflux overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of N1 and N2 alkylated regioisomers. The desired N1-isobutyl isomer is typically the major product. This mixture can be used directly in the next step.
Step 4: Saponification to this compound
-
Dissolve the crude ethyl 1-isobutyl-3-isobutyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 2: Application in the Synthesis of Bioactive Molecules
The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through amide bond formation. This is a critical step in the synthesis of numerous bioactive compounds, including PDE5 inhibitors.[5][7][8]
Key Transformation: Amide Coupling
The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis and drug discovery.[9][10] This can be achieved through several methods, with the most common involving the activation of the carboxylic acid.
Workflow for Amide Bond Formation:
Caption: General workflow for amide coupling with the pyrazole building block.
Protocol: Synthesis of a Pyrazole-5-carboxamide Derivative
This protocol provides a general method for the coupling of this compound with an amine, a key step in synthesizing analogues of PDE5 inhibitors.
Method A: Acid Chloride Formation and Coupling
-
In a flame-dried, N₂-purged round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization.
Method B: Direct Coupling with HATU
-
To a solution of this compound (1.0 eq) in DMF (10 vol), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Example: The Core of PDE5 Inhibitors
This compound and its close analogues are crucial for synthesizing compounds that target phosphodiesterase type 5 (PDE5).[5][7][11] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[11][12] Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[6][7] This mechanism is the basis for the therapeutic effects of drugs like Sildenafil in treating erectile dysfunction and pulmonary hypertension.[6][11]
The pyrazole-carboxamide core of these inhibitors plays a vital role in binding to the active site of the PDE5 enzyme. The pyrazole ring and its substituents form key interactions with amino acid residues in the catalytic domain, contributing to the high affinity and selectivity of these inhibitors.[13]
Simplified PDE5 Inhibition Pathway:
Caption: Mechanism of action for PDE5 inhibitors derived from the pyrazole scaffold.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward synthesis and the synthetic accessibility of its carboxylic acid group for further derivatization, particularly through amide coupling, make it an attractive starting material for drug discovery programs. Its central role in the development of potent and selective PDE5 inhibitors highlights the significance of the pyrazole scaffold in modern medicinal chemistry. The protocols and workflows presented in this guide offer a comprehensive framework for researchers to utilize this important intermediate in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.dk [fishersci.dk]
- 10. hepatochem.com [hepatochem.com]
- 11. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical amino acids in phosphodiesterase-5 catalytic site that provide for high-affinity interaction with cyclic guanosine monophosphate and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Pyrazole Carboxylic Acids in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] The strategic N-alkylation of pyrazole carboxylic acids represents a pivotal transformation, enabling the modulation of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This functionalization is critical in the development of therapeutic agents, including potent kinase inhibitors for oncology and neurodegenerative diseases.[2][3]
However, the inherent nature of the pyrazole ring, with its two adjacent and electronically similar nitrogen atoms, presents a significant synthetic challenge: regioselectivity. The N-alkylation of asymmetrically substituted pyrazoles can yield two distinct regioisomers, the N1- and N2-substituted products. As the biological activity is often contingent on a specific isomeric form, the ability to control the site of alkylation is paramount.[2][4]
This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrazole carboxylic acids. We will delve into the mechanistic underpinnings that govern regioselectivity and present detailed, field-proven protocols for common and alternative alkylation strategies. This document is designed to equip researchers with the knowledge to navigate the nuances of this critical reaction and accelerate the discovery of novel therapeutics.
Mechanistic Considerations: A Tale of Two Nitrogens
The regiochemical outcome of the N-alkylation of a pyrazole carboxylic acid is a delicate interplay of steric and electronic factors, dictated by the reaction conditions. The two ring nitrogens, N1 and N2, possess comparable nucleophilicity, leading to the potential formation of a mixture of isomers.[4]
Base-Mediated N-Alkylation: The Classic Approach
The most prevalent method for N-alkylation involves the deprotonation of the pyrazole NH with a suitable base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[2][3]
The choice of base and solvent system is critical in steering the regioselectivity. Steric hindrance often plays a decisive role; the alkylating agent will preferentially attack the less sterically encumbered nitrogen atom.[4] For instance, a bulky substituent at the C5 position will favor alkylation at the N1 position.
Caption: General workflow for base-mediated N-alkylation of pyrazole.
Alternative Strategies: Expanding the Synthetic Toolbox
Beyond the classical base-mediated approach, other methods offer unique advantages in terms of mildness, substrate scope, and regiocontrol.
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of pyrazoles with a broad range of primary and secondary alcohols under mild, neutral conditions.[3][5] The reaction proceeds via an alkoxyphosphonium intermediate, and typically results in a clean inversion of stereochemistry at the alcohol carbon.[5]
-
Acid-Catalyzed N-Alkylation: The use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst provides an alternative to base-mediated methods.[3][6] This approach can be particularly useful for substrates that are sensitive to strong bases. The reaction is thought to proceed through a carbocation intermediate.[3][6]
Experimental Protocols & Methodologies
The following protocols are presented as a starting point for the N-alkylation of pyrazole carboxylic acids. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Base-Mediated N-Alkylation with Alkyl Halides
This protocol is a robust and widely applicable method for the N-alkylation of pyrazole carboxylic acids. The choice between a strong base like sodium hydride (NaH) and a weaker base like potassium carbonate (K₂CO₃) will depend on the acidity of the pyrazole NH and the reactivity of the alkylating agent.
Materials:
-
Pyrazole carboxylic acid derivative (1.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (2.0 eq))
-
Alkyl halide (1.1 eq)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole carboxylic acid (1.0 eq).
-
Add the anhydrous solvent to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
For NaH: Cool the mixture to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
For K₂CO₃: Add the potassium carbonate to the pyrazole solution at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole carboxylic acid regioisomers.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents quenching of the strong base (NaH) and potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential when using water-sensitive reagents like NaH to ensure efficient deprotonation.
-
Portion-wise Addition of NaH at 0 °C: Controls the exothermic reaction and hydrogen gas evolution, ensuring safety.
-
Choice of Base: NaH is a strong, non-nucleophilic base suitable for less acidic pyrazoles. K₂CO₃ is a milder base, often used for more activated pyrazoles and when a less basic environment is required.
-
Work-up Procedure: The aqueous work-up removes inorganic salts and polar impurities, while the brine wash helps to remove residual water from the organic layer.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is advantageous for its mild conditions and the ability to use a wide variety of alcohols as alkylating agents.
Materials:
-
Pyrazole carboxylic acid derivative (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. Alternatively, the crude mixture can be diluted with an organic solvent and washed with saturated aqueous NaHCO₃ and brine to remove some of the reaction byproducts before chromatography.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Mitsunobu reagents (PPh₃ and DIAD/DEAD) is often used to ensure complete consumption of the limiting pyrazole and alcohol.
-
Dropwise Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of side products.
-
Byproduct Removal: The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can sometimes co-elute with the product. Careful chromatography or alternative work-up procedures may be necessary for their complete removal.[5]
Data Presentation: A Comparative Overview of N-Alkylation Conditions
The choice of reaction parameters significantly impacts the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and outcomes for the N-alkylation of a generic pyrazole carboxylic acid.
| Alkylation Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (N1:N2) | Reference(s) |
| Base-Mediated | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | Variable | Mixture of Isomers | [1] |
| Base-Mediated | Ethyl Iodoacetate | NaH | DME/MeCN | Reflux | Good | Regioselective | [1] |
| Base-Mediated | Benzyl Bromide | K₂CO₃ | DMF | 80 | Good | Dependent on Substrate | [2] |
| Mitsunobu | Various Alcohols | - | THF/DCM | 0 to RT | Good | Often Selective | [7][8] |
| Acid-Catalyzed | Trichloroacetimidates | CSA | 1,2-DCE | Reflux | Moderate to Good | Sterically Controlled | [3][6] |
Note: Yields and regioselectivity are highly substrate-dependent and the values presented are indicative.
Visualization of Experimental Workflow
Caption: A generalized workflow for the N-alkylation of pyrazoles.
Conclusion and Future Perspectives
The N-alkylation of pyrazole carboxylic acids is a fundamental and enabling transformation in the synthesis of biologically active molecules. A thorough understanding of the underlying mechanistic principles and the careful selection of reaction conditions are crucial for achieving the desired regiochemical outcome. The protocols detailed herein provide a solid foundation for researchers to successfully perform these reactions. As the demand for novel and structurally diverse pyrazole-containing compounds continues to grow, the development of even more selective, efficient, and sustainable N-alkylation methodologies will remain an active and important area of chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alkylation of pyrazolones [ch.imperial.ac.uk]
- 8. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] 1-Isobutyl-1H-pyrazole-5-carboxylic acid is a key synthetic intermediate whose value lies in the versatility of its carboxylic acid group. Derivatization of this moiety into esters and, more commonly, amides, is a fundamental strategy in drug discovery for generating diverse chemical libraries and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][4][5] This guide provides an in-depth analysis and detailed, field-proven protocols for the most effective methods of derivatizing this carboxylic acid, focusing on amide bond formation via both acyl chloride intermediates and modern in-situ coupling reagents, as well as standard esterification techniques.
Introduction: The Rationale for Derivatization
The carboxylic acid functional group, while synthetically useful, presents challenges in drug design, including poor membrane permeability and potential metabolic liabilities. Its strategic conversion into amides and esters allows researchers to precisely modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The core challenge in this transformation is that the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Therefore, direct reaction with a nucleophile (like an amine or alcohol) is generally not feasible. The acid must first be "activated" to facilitate nucleophilic acyl substitution.
This guide details two primary activation strategies:
-
Conversion to a Highly Reactive Intermediate: The carboxylic acid is transformed into an acyl chloride, a highly electrophilic species that reacts readily with nucleophiles.[6][7]
-
In-situ Activation with Coupling Reagents: The carboxylic acid is mixed with a coupling reagent that forms a reactive intermediate directly within the reaction vessel, which is then consumed by the nucleophile.[8][9] This is often the preferred method in modern synthesis due to its mild conditions and high efficiency.
Amide Bond Formation: The Cornerstone of Library Synthesis
Amide synthesis is arguably the most critical derivatization for this pyrazole intermediate. The resulting amide bond is metabolically robust and provides a key hydrogen bond donor/acceptor motif for interacting with biological targets.
Protocol 1: Amide Synthesis via the Acyl Chloride Intermediate
This classic, robust two-step method is highly effective and cost-efficient, particularly for large-scale synthesis. The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid and often complete reaction with the amine nucleophile.[6][10]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
Introduction: Navigating the Path to Industrial-Scale Pyrazole Synthesis
1-Isobutyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is a recurring feature in compounds with diverse biological activities.[1] The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. These include ensuring consistent product quality, managing process safety, minimizing environmental impact, and achieving economic viability.
This comprehensive guide provides a detailed roadmap for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of this compound. We will delve into an optimized synthetic strategy, providing detailed, step-by-step protocols, and addressing critical considerations for process safety, in-process controls, and waste management. Our approach is grounded in established chemical principles and informed by practical considerations for large-scale manufacturing.
Strategic Approach: A Three-Step Synthesis to the Target Molecule
After a thorough evaluation of various synthetic routes, a three-step approach has been selected for its robustness, scalability, and use of readily available starting materials. This strategy involves:
-
Claisen Condensation: Formation of the key β-ketoester intermediate, ethyl 2,4-dioxo-6-methylheptanoate, through the reaction of ethyl isobutyrate with diethyl oxalate.
-
Knorr Pyrazole Synthesis: Cyclization of the β-ketoester with isobutylhydrazine to form the pyrazole core, yielding ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.[2][3]
-
Saponification: Hydrolysis of the ester to the final product, this compound.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Optimized three-step synthetic workflow.
Detailed Protocols and Scale-Up Considerations
Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate (Claisen Condensation)
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-ketoesters.[4][5] In this step, the enolate of ethyl isobutyrate attacks diethyl oxalate to form the desired product.
Reaction Scheme:
Ethyl Isobutyrate + Diethyl Oxalate → Ethyl 2,4-dioxo-6-methylheptanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| Sodium | 22.99 | - | 1.1 |
| Anhydrous Ethanol | 46.07 | 0.789 | As required |
| Ethyl Isobutyrate | 116.16 | 0.866 | 1.0 |
| Diethyl Oxalate | 146.14 | 1.078 | 1.1 |
| Toluene | 92.14 | 0.867 | As required |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | As required |
Protocol:
-
Reactor Preparation: Ensure a suitable reactor is clean, dry, and purged with nitrogen.
-
Sodium Ethoxide Formation: To the reactor, charge anhydrous ethanol. Carefully add sodium metal in portions, maintaining the temperature below 50°C with cooling. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Mixture: Cool the sodium ethoxide solution to 0-5°C. In a separate vessel, prepare a mixture of ethyl isobutyrate and diethyl oxalate.
-
Addition: Slowly add the ester mixture to the sodium ethoxide solution, maintaining the temperature between 0-10°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0-5°C. Slowly add a mixture of crushed ice and concentrated hydrochloric acid to neutralize the reaction mixture to a pH of 2-3.
-
Extraction: Add toluene to the reactor and stir. Separate the organic layer. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxo-6-methylheptanoate.
-
Purification: The crude product can be purified by vacuum distillation.
Scale-Up Considerations:
-
Heat Management: The formation of sodium ethoxide and the Claisen condensation are both exothermic. Efficient cooling of the reactor is crucial to prevent runaway reactions.[6]
-
Sodium Handling: The use of sodium metal requires strict safety precautions. For larger scales, using commercially available sodium ethoxide is a safer alternative.
-
Work-up: For large-scale extractions, a reactor with a bottom outlet valve is necessary. Ensure adequate mixing during the washing steps.
-
In-Process Controls (IPCs): Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials.
Step 2: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a robust and high-yielding method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[7]
Reaction Scheme:
Ethyl 2,4-dioxo-6-methylheptanoate + Isobutylhydrazine → Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| Ethyl 2,4-dioxo-6-methylheptanoate | 216.25 | ~1.05 | 1.0 |
| Isobutylhydrazine | 88.15 | ~0.88 | 1.1 |
| Glacial Acetic Acid | 60.05 | 1.049 | Catalytic |
| Ethanol | 46.07 | 0.789 | As required |
| Ethyl Acetate | 88.11 | 0.902 | As required |
Protocol:
-
Reactor Setup: Charge the reactor with ethyl 2,4-dioxo-6-methylheptanoate and ethanol.
-
Reagent Addition: Add isobutylhydrazine to the reactor, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction completion by HPLC or Thin Layer Chromatography (TLC).
-
Concentration: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the ethanol.
-
Work-up: To the residue, add water and ethyl acetate. Stir and separate the organic layer.
-
Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-isobutyl-1H-pyrazole-5-carboxylate. The crude product is often of sufficient purity for the next step.
Scale-Up Considerations:
-
Exothermicity: The initial mixing of reagents can be exothermic. Controlled addition and cooling may be necessary on a large scale.
-
Solvent Choice: Ethanol is a good choice of solvent. However, for larger scales, higher-boiling point solvents like toluene could be considered to improve temperature control.
-
Isobutylhydrazine Handling: Isobutylhydrazine is a toxic and potentially flammable substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[8]
-
IPCs: HPLC analysis is recommended to monitor the formation of the product and the disappearance of the β-ketoester.
Step 3: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the ester to the target carboxylic acid using a base, a process known as saponification.
Reaction Scheme:
Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate | 210.27 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.0-3.0 |
| Ethanol | 46.07 | As required |
| Water | 18.02 | As required |
| Hydrochloric Acid (conc.) | 36.46 | As required |
Protocol:
-
Reaction Setup: In a reactor, dissolve ethyl 1-isobutyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reactor.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by HPLC until the starting ester is no longer detected.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate of the carboxylic acid will form.
-
Isolation: Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Scale-Up Considerations:
-
pH Control: Careful control of the pH during acidification is crucial to ensure complete precipitation of the product and to avoid the formation of impurities.
-
Crystallization: The cooling rate and agitation during precipitation can affect the crystal size and filterability of the product. A controlled cooling profile is recommended for consistent results.
-
Filtration and Drying: For large-scale production, equipment such as a centrifuge or a filter-dryer will be required for efficient isolation and drying of the final product.
-
IPCs: HPLC analysis should be used to confirm the absence of the starting ester and to determine the purity of the final product.
Analytical Method Development
For robust in-process control and final product quality assessment, the development of reliable analytical methods is essential.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is recommended for monitoring all stages of the synthesis.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
This method can be adapted for the analysis of each intermediate and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final product. The expected ¹H NMR spectrum of this compound would show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the pyrazole ring protons.
Process Safety and Environmental Considerations
Hazard Analysis:
A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis. Key hazards include:
-
Hydrazine Derivatives: Isobutylhydrazine is toxic and should be handled with extreme care.[8] Use in a well-ventilated area with appropriate personal protective equipment is mandatory.
-
Exothermic Reactions: The Claisen condensation and the initial stage of the Knorr synthesis are exothermic and require careful temperature control to prevent thermal runaway.[6]
-
Flammable Solvents: Ethanol, toluene, and ethyl acetate are flammable. All equipment should be properly grounded, and sources of ignition should be eliminated.
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate materials of construction for the reactors and handling equipment are necessary.
Caption: A systematic approach to process safety management.
Waste Management:
A comprehensive waste management plan should be developed to handle the various waste streams generated during the synthesis.
-
Aqueous Waste: The acidic and basic aqueous streams from the work-ups should be neutralized before disposal. Biological treatment can be employed to break down residual organic compounds.[9][10]
-
Organic Waste: Solvent waste containing toluene and ethyl acetate should be collected and sent for solvent recovery or incineration.
-
Solid Waste: The filter cake from the final product isolation should be managed appropriately. Any residual solid waste should be disposed of according to local regulations.
Adopting green chemistry principles, such as minimizing solvent usage and exploring catalytic alternatives, can significantly reduce the environmental impact of the process.[11]
Conclusion: A Pathway to Efficient and Safe Scale-Up
The successful scale-up of the synthesis of this compound is achievable through a well-defined and controlled process. The three-step synthetic route outlined in this guide provides a robust and efficient pathway to the target molecule. By paying close attention to the detailed protocols, implementing rigorous in-process controls, and prioritizing process safety and environmental responsibility, researchers and production chemists can confidently navigate the challenges of large-scale production. This will ultimately enable the consistent and economical supply of this important chemical intermediate for the advancement of pharmaceutical and agrochemical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. cedrec.com [cedrec.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. nbinno.com [nbinno.com]
- 9. abbviecontractmfg.com [abbviecontractmfg.com]
- 10. zenodo.org [zenodo.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analytical Characterization of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-isobutyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, providing a robust framework for quality control and characterization. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.
Introduction: The Significance of this compound
Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity and structural integrity are paramount to the safety and efficacy of the final products. Therefore, robust and reliable analytical methods for its characterization are essential.
This guide presents a multi-faceted approach to the analysis of this compound, ensuring a thorough understanding of its chemical and physical properties. The subsequent sections will detail specific protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for method development and data interpretation.
| Property | Value | Source |
| IUPAC Name | 3-isobutyl-1H-pyrazole-5-carboxylic acid | |
| CAS Number | 92933-49-8 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | -20°C |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is the workhorse method for determining the purity of non-volatile and thermally labile compounds like pyrazole carboxylic acids. The choice of a C18 stationary phase provides excellent retention and separation of the analyte from potential impurities based on hydrophobicity. The mobile phase, a mixture of an aqueous acid and an organic modifier, is optimized to achieve a good peak shape and resolution. The acidic modifier (e.g., trifluoroacetic acid or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, which minimizes peak tailing and improves chromatographic performance.[2][3]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in water, B: Acetonitrile (ACN).
-
Gradient: 30-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with those of known reference standards.
-
Caption: Workflow for RP-HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. Silylation is a common derivatization technique that replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. The mass spectrometer provides structural information, aiding in the identification of the parent compound and any volatile impurities.[4]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of this compound in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Analyze the mass spectrum for characteristic fragmentation patterns to confirm the structure.
-
Screen for impurities by examining other peaks in the chromatogram and their corresponding mass spectra.
-
Spectroscopic Characterization: Structural Elucidation and Functional Group Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecular structure.[5] The use of a deuterated solvent like DMSO-d₆ is common for carboxylic acids as the acidic proton is observable.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Data (in DMSO-d₆):
-
¹H NMR: Expect signals for the isobutyl protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect signals for the carbons of the isobutyl group, the pyrazole ring, and the carboxyl group.
-
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12-13 | broad s | 1H | -COOH |
| Pyrazole | ~7.5-8.0 | s | 1H | Pyrazole-H |
| Methylene | ~4.0-4.2 | d | 2H | -CH₂- |
| Methine | ~2.0-2.2 | m | 1H | -CH(CH₃)₂ |
| Methyl | ~0.8-1.0 | d | 6H | -CH(CH₃)₂ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carboxyl | ~160-165 | -COOH |
| Pyrazole C5 | ~140-145 | C-COOH |
| Pyrazole C3 | ~145-150 | C-isobutyl |
| Pyrazole C4 | ~110-115 | CH |
| Methylene | ~50-55 | -CH₂- |
| Methine | ~28-32 | -CH(CH₃)₂ |
| Methyl | ~20-25 | -CH(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-H stretches of the isobutyl group, and vibrations associated with the pyrazole ring.[7][8]
Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2960-2870 cm⁻¹: C-H stretching of the isobutyl group.
-
~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1550-1450 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1300-1200 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid.
-
Caption: A multi-technique strategy for comprehensive characterization.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition profile, and melting behavior of this compound.[9][10]
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature.[11] For this compound, TGA can be used to determine its decomposition temperature and to identify the presence of any residual solvents or volatile impurities. A single, sharp weight loss step would indicate a clean decomposition, while multiple steps might suggest the presence of intermediates or impurities.
Experimental Protocol: TGA
-
Instrumentation:
-
Thermogravimetric analyzer.
-
-
Experimental Conditions:
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Quantify any weight loss at lower temperatures, which may correspond to the loss of moisture or residual solvents.
-
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is primarily used to determine the melting point and enthalpy of fusion of a crystalline solid.[13] A sharp, single endothermic peak is indicative of a pure crystalline compound. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.
Experimental Protocol: DSC
-
Instrumentation:
-
Differential scanning calorimeter.
-
-
Experimental Conditions:
-
Sample Weight: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting point.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting endotherm. The peak temperature is often reported as the melting point.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, purity, structure, and stability. Adherence to these protocols will enable researchers and professionals in the pharmaceutical and agrochemical industries to maintain high standards of quality control for this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcpa.in [ijcpa.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Biological Screening of Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable versatility and ability to form the core of compounds with a vast spectrum of biological activities. Pyrazole derivatives have been successfully developed as potent agents in oncology, inflammation, infectious diseases, and neurology.[1][2] Their therapeutic success is largely due to the scaffold's unique electronic properties and its capacity for substitution at multiple positions, allowing for precise three-dimensional arrangements that facilitate strong and selective interactions with diverse biological targets.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the in vitro biological screening of novel pyrazole derivatives. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind assay selection and experimental design, ensuring a robust and efficient evaluation pipeline from initial hit identification to mechanistic characterization.
Section 1: The Strategic Workflow for Screening Pyrazole Libraries
A systematic and tiered approach is crucial for efficiently screening a library of pyrazole derivatives to identify promising lead compounds. This workflow typically progresses from broad, high-throughput primary assays to more complex, lower-throughput secondary and mechanistic assays.
The Rationale: This tiered strategy is designed to maximize efficiency and minimize cost. Primary screens are rapid and cost-effective, designed to quickly identify any compound with a desired biological effect (e.g., cytotoxicity). Subsequent secondary and mechanistic assays are more resource-intensive and are used to confirm activity, determine potency and selectivity, and elucidate the mechanism of action only for the most promising hits from the primary screen.
References
Troubleshooting & Optimization
How to remove impurities from pyrazole carboxylic acid synthesis
Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying these valuable heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the purification of pyrazole carboxylic acids.
Q1: What are the most common types of impurities I should expect in my crude pyrazole carboxylic acid?
A1: Impurities typically fall into several categories:
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, the formation of two or more regioisomers is a very common issue.[1][2]
-
Unreacted Starting Materials: Residual hydrazine and dicarbonyl compounds are frequent contaminants.
-
Side-Reaction Products: These can include products from the decomposition of starting materials (especially hydrazines like phenylhydrazine, which can create colored impurities), or incompletely cyclized intermediates.[1]
-
Isomeric Byproducts: Depending on the starting materials, you might form structurally similar pyrazoles. For instance, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole if the starting diketone is impure.[3]
-
Inorganic Salts: Generated from acids or bases used as catalysts or for pH adjustments during the reaction and workup.[4]
Q2: My reaction mixture has a strong yellow, red, or brown color, but the desired product is white. What is the cause and how can I fix it?
A2: This is a classic sign of impurities, often arising from the decomposition or oxidation of hydrazine starting materials or reaction intermediates.[1] The first line of defense is an acid-base extraction. Pyrazoles are weakly basic, but your target molecule also has a carboxylic acid group, making it acidic. You can exploit this amphoteric nature. An extraction into an aqueous basic solution will isolate your acidic product as its salt, leaving many non-basic, colored impurities behind in the organic layer.[1] If color persists in the isolated product, a treatment with activated charcoal followed by filtration before recrystallization is often effective.[1]
Q3: What is the best general-purpose technique for purifying pyrazole carboxylic acids?
A3: For most pyrazole carboxylic acids, a two-step approach is highly effective:
-
Acid-Base Extraction: This is an exceptionally powerful first step. By dissolving your crude product in an organic solvent and extracting with a weak aqueous base (like sodium bicarbonate), you can selectively move your acidic product into the aqueous layer, leaving neutral and basic impurities behind. You then re-acidify the aqueous layer to precipitate your purified product.[4][5][6]
-
Recrystallization: After acid-base extraction, recrystallization is used to remove any remaining closely related impurities, yielding a product with high purity.[7][8] Common solvents include ethanol, methanol, or mixed systems like ethanol/water.[8]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for confirming the structure and identifying impurities.[9] The absence of signals corresponding to starting materials or side products is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both the purity (from the LC chromatogram) and the molecular weight of your compound (from the MS).
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the purification workflow in a detailed question-and-answer format.
Issue 1: My NMR spectrum shows a mixture of two or more isomers that I cannot separate.
Q: I've performed the synthesis of a substituted pyrazole carboxylic acid using an unsymmetrical diketone, and my ¹H NMR clearly shows a mixture of regioisomers. Recrystallization isn't working. What is the most reliable method for separation?
A: This is a frequent challenge in pyrazole synthesis. When recrystallization fails due to similar solubility profiles of the isomers, column chromatography is the definitive method for separation.[1][10]
-
Expert Insight: The key to a successful separation is choosing the right mobile phase (eluent). The polarity difference between pyrazole regioisomers can be subtle. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) first to screen for a solvent system that gives good separation (different Rf values) for your isomers. A common stationary phase is silica gel.[1][10][11] In some cases, derivatizing the carboxylic acid to an ester can alter the polarity enough to achieve a better separation on the column.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
Q: I've isolated my crude product, and when I try to recrystallize it, it separates as a sticky, insoluble oil instead of forming crystals, even upon cooling. How can I resolve this?
A: "Oiling out" happens when the solid precipitates from the solution at a temperature above its own melting point, or when the concentration of impurities is too high, preventing lattice formation.[8]
-
Causality and Solution:
-
High Impurity Load: The most likely cause is that your crude product is not pure enough for recrystallization. Perform a thorough acid-base extraction first to remove the bulk of impurities.[4] This often yields a solid product that is much more amenable to crystallization.
-
Solvent Choice: The boiling point of your chosen solvent might be too high. Try a lower-boiling point solvent.
-
Cooling Rate: Allow the solution to cool very slowly. A rapid temperature drop encourages precipitation over crystallization. Insulating the flask can help.[8]
-
Saturation Point: You may be using too little solvent. Add more hot solvent until the oil redissolves completely, then cool slowly. Conversely, if the solution is too dilute, you may need to carefully evaporate some solvent.[8]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]
-
Issue 3: My yield is extremely low after performing an acid-base extraction.
Q: I performed an acid-base extraction using sodium hydroxide to purify my pyrazole carboxylic acid. After re-acidifying the aqueous layer, I recovered very little product. Where did my compound go?
A: While acid-base extraction is powerful, there are critical details to consider for maximizing yield.
-
Expert Insight:
-
Choice of Base: Pyrazole carboxylic acids are acidic, but phenols are also acidic.[6] A strong base like sodium hydroxide (NaOH) will extract both. However, if your molecule contains other base-sensitive functional groups (like an ester), a strong base can cause hydrolysis, consuming your product.[5] It is generally safer to use a weaker base like sodium bicarbonate (NaHCO₃) , which is strong enough to deprotonate a carboxylic acid but not a phenol, offering better selectivity and preventing unwanted side reactions.[4][6]
-
Complete Precipitation: When re-acidifying the basic aqueous layer to precipitate your product, you must ensure the pH is sufficiently acidic. Use a strong acid like HCl and check the pH with litmus paper or a pH meter to ensure it is acidic (pH ~2). Incomplete acidification will leave a significant portion of your product dissolved in the aqueous layer as the carboxylate salt, drastically reducing your isolated yield.[4]
-
Sufficient Extraction: Ensure you perform multiple extractions (e.g., 3 times) with the aqueous base to fully transfer the product from the organic layer.
-
Purification Protocols & Methodologies
Data Summary Table
| Impurity Type | Common Cause | Recommended Primary Removal Method | Secondary Method |
| Colored Impurities | Hydrazine decomposition/oxidation | Acid-Base Extraction[1] | Charcoal Treatment & Recrystallization[1] |
| Regioisomers | Use of unsymmetrical dicarbonyls | Column Chromatography[1][10] | Fractional Recrystallization[1][8] |
| Unreacted Hydrazine | Incorrect stoichiometry/incomplete reaction | Acid Wash (e.g., dilute HCl extraction)[5] | Column Chromatography |
| Neutral Byproducts | Side reactions | Acid-Base Extraction (remains in organic layer)[4] | Column Chromatography |
| Inorganic Salts | Catalysts, pH adjustment | Aqueous Wash / Acid-Base Extraction | Recrystallization |
Diagram: General Purification Workflow
The following diagram outlines a decision-making process for purifying your crude pyrazole carboxylic acid.
Caption: Decision tree for purification strategy.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate your acidic pyrazole carboxylic acid from neutral and basic impurities.[4][5]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake thoroughly for 1-2 minutes. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (steps 2-4) on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral and basic impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2). Your purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified crystals in a desiccator or vacuum oven to a constant weight.
Diagram: Acid-Base Extraction Mechanism
Caption: Selective extraction of the acidic product.
Protocol 2: Purification by Recrystallization
This method purifies your solid product based on differences in solubility.[8]
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but very soluble when hot. Common choices include ethanol, methanol, acetone, or ethanol/water mixtures.[8]
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification of Pyrazole Carboxylic Acid Regioisomers
Introduction: The Regioisomer Challenge in Drug Development
Pyrazole carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases, from inflammation to cancer.[1][2][3] The synthesis of unsymmetrically substituted pyrazoles, however, frequently yields a mixture of regioisomers—molecules with the same atoms connected in a different spatial arrangement.[1] These regioisomers often possess nearly identical physical properties, such as polarity and solubility, but can exhibit vastly different pharmacological activities, binding affinities, and metabolic profiles.[4] Therefore, the effective separation and purification of a specific, desired regioisomer is not merely a matter of purity but a critical step for ensuring the safety, efficacy, and reproducibility of a potential drug candidate.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the common and complex challenges encountered during the purification of pyrazole carboxylic acid regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Identification & Characterization of Regioisomers
Q1: How can I confirm that my synthesis has produced a mixture of regioisomers?
A1: The presence of regioisomers is typically first suspected when analytical data reveals a product mixture where components have the same mass. Several techniques are essential for confirmation:
-
Thin-Layer Chromatography (TLC): Often, the initial sign of a mixture is the appearance of multiple, closely migrating spots on a TLC plate, even after preliminary purification attempts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying a regioisomeric mixture in solution. You will often observe duplicate sets of peaks in the ¹H and ¹³C NMR spectra corresponding to the different chemical environments of the atoms in each isomer.[5][6] For unambiguous assignment, advanced 2D-NMR experiments like NOESY can be used to identify spatial proximity between specific protons, confirming the connectivity and substitution pattern of each isomer.[6][7][8]
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, coupling it with a chromatographic technique (like LC-MS or GC-MS) will reveal multiple peaks with identical mass-to-charge ratios, confirming the presence of isomers.[5]
-
Melting Point: A pure compound typically has a sharp melting point. A broad melting point range for an isolated solid is a strong indicator of it being a mixture of isomers or containing impurities.[5]
Q2: Which analytical technique provides definitive proof of a specific regioisomer's structure?
A2: While 2D-NMR techniques are excellent for structural elucidation in solution, the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography .[9][10] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the substitution pattern of the pyrazole ring.[9][10] Obtaining a suitable single crystal of one of the isomers is often the most challenging part of the process.
Section 2: Chromatographic Separation Strategies
Q3: My regioisomers are co-eluting or have very poor separation on a standard silica gel column. What can I do?
A3: This is the most common challenge. Since regioisomers often have very similar polarities, standard chromatographic conditions may be insufficient. The key is to exploit the subtle differences in their interaction with the stationary phase.
Causality: Separation on silica gel is governed by polar interactions (hydrogen bonding, dipole-dipole). The specific arrangement of the carboxylic acid and other substituents on the pyrazole ring creates a unique molecular dipole and accessibility for hydrogen bonding. Your goal is to find an eluent system that magnifies the small differences in these interactions.
Troubleshooting Steps:
-
Systematic Eluent Screening (TLC): Do not rely on a single solvent system. Methodically screen a range of solvents with varying polarities and properties. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[11]
-
Introduce a Third Solvent: Adding a small percentage (1-2%) of a highly polar solvent like methanol or acetic acid can significantly alter selectivity by competing for binding sites on the silica. Acetic acid can be particularly useful for carboxylic acids as it can help to reduce peak tailing.
-
Try Different Primary Solvents: If ethyl acetate/hexane is failing, switch to an entirely different system. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.
-
Use High-Performance Flash Chromatography: Modern automated flash chromatography systems allow for the use of high-efficiency columns and the running of complex gradients, which can resolve peaks that are inseparable by traditional gravity columns.
Q4: When should I consider using reversed-phase chromatography instead of normal-phase (silica)?
A4: Reversed-phase (RP) chromatography, typically using a C18-functionalized silica stationary phase, is an excellent alternative when normal-phase fails.[5][12]
Causality: RP chromatography separates compounds based primarily on hydrophobicity. Even small differences in the shape and substituent placement of regioisomers can alter their hydrophobic surface area, leading to differential retention on the non-polar C18 stationary phase.
When to Switch to RP-HPLC:
-
When extensive screening in normal-phase systems fails to provide separation.
-
When your compounds are sufficiently soluble in common reversed-phase mobile phases (e.g., water, acetonitrile, methanol).
-
When you need higher resolution for analytical quantification or small-scale preparative work.
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Polar (Silanol groups) | Non-polar (Octadecyl chains) |
| Mobile Phase | Non-polar to moderately polar | Polar (e.g., Water/Acetonitrile) |
| Separation Principle | Polarity (H-bonding, dipole) | Hydrophobicity |
| Elution Order | Least polar compound elutes first | Most polar compound elutes first |
| Best For | Compounds soluble in organic solvents | Compounds with some water solubility |
A summary of key differences between Normal- and Reversed-Phase Chromatography.
Section 3: Purification by Crystallization
Q5: Can I use recrystallization to separate regioisomers?
A5: Yes, this technique, known as fractional crystallization , can be highly effective if the regioisomers have sufficiently different solubilities in a specific solvent system.[5][13] It is a powerful and scalable purification method.
Causality: The ability of a molecule to form a stable crystal lattice depends on its shape, symmetry, and intermolecular interactions. Regioisomers, having different shapes, will pack differently and have different lattice energies, which in turn affects their solubility. Fractional crystallization exploits this by creating conditions where one isomer crystallizes out of solution while the other remains dissolved in the mother liquor.[13]
Q6: How do I find a suitable solvent for fractional crystallization of my pyrazole carboxylic acid isomers?
A6: Finding the right solvent is an empirical process requiring experimentation. The ideal solvent will exhibit a large solubility difference between the two isomers at a given temperature.
Protocol: Solvent Screening for Fractional Crystallization
-
Preparation: Obtain small, separate samples of your regioisomeric mixture.
-
Single Solvent Screening:
-
Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
To a small amount of the mixture, add a solvent dropwise at room temperature until the solid dissolves. If it is highly soluble, the solvent is likely unsuitable.
-
If poorly soluble, gently heat the mixture. A good candidate solvent will dissolve the compound when hot but show low solubility when cold.[13]
-
-
Mixed Solvent System Screening:
-
This is often the most successful approach.[13]
-
Dissolve the mixture in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol).
-
Slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., water or hexanes) at an elevated temperature until the solution becomes slightly turbid (cloudy).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Analysis: After crystallization, separate the crystals and the mother liquor. Analyze both by TLC or HPLC to determine if you have successfully enriched one of the isomers in either fraction.
Section 4: Alternative & Advanced Strategies
Q7: Chromatography and crystallization are both failing. Are there any chemical methods to facilitate separation?
A7: Yes. When physical separation methods are exhausted, you can chemically modify the isomers to alter their properties, making them easier to separate.
-
Salt Formation: The basic nitrogen atoms of the pyrazole ring and the acidic carboxylic acid group can be exploited.[12][14] Treating the isomeric mixture with a specific acid or base can form salts. These salts may have vastly different crystallization properties or solubilities compared to the free acids or each other, enabling separation by crystallization.[14][15] The purified salt can then be neutralized to recover the desired pure regioisomer.
-
Derivatization: In some cases, the mixture of isomers can be reacted to form derivatives (e.g., esters from the carboxylic acid).[5] The derivatives may have different physical properties that allow for easier chromatographic separation. Following separation, the derivatizing group is cleaved to regenerate the pure isomer. This is a multi-step process but can be very effective when other methods fail.
Experimental Workflows & Protocols
Protocol 1: General Workflow for Column Chromatography Development
This protocol outlines a systematic approach to developing a separation method for pyrazole carboxylic acid regioisomers using silica gel column chromatography.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Improving the Regioselectivity of the Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address specific issues you may encounter, particularly concerning the critical aspect of regioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments.
Q1: My reaction is producing a mixture of regioisomers with a poor ratio. How can I improve the selectivity for a single product?
This is one of the most common challenges when using an unsymmetrical 1,3-dicarbonyl compound. The formation of two regioisomers occurs because the initial attack of the substituted hydrazine can happen at either of the two different carbonyl groups.[1] Fortunately, regioselectivity can be dramatically influenced and controlled by systematically modifying the reaction conditions.
A systematic approach is the most effective troubleshooting step:
-
Solvent Screening (High Impact): The choice of solvent is paramount. While standard solvents like ethanol often yield mixtures, switching to a fluorinated alcohol can dramatically increase regioselectivity.[1] Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic and can favor one reaction pathway, leading to a single, dominant isomer.[2]
-
pH Adjustment: The acidity of the reaction medium plays a crucial role.[1]
-
Acid Catalysis: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or glacial acetic acid) can protonate a carbonyl oxygen, activating it for nucleophilic attack.[3][4] This can alter the relative rates of attack at the two carbonyl sites.
-
Neutral/Basic Conditions: In some cases, avoiding acid and running the reaction under neutral or even basic conditions (e.g., with NaOAc) can reverse the selectivity compared to acidic conditions.[1]
-
-
Temperature Control: Adjusting the reaction temperature can shift the balance between kinetic and thermodynamic control, potentially favoring one isomer. Running the reaction at a lower temperature may enhance selectivity if the activation energies for the two competing pathways are sufficiently different. Conversely, a temperature-controlled strategy can sometimes be used to obtain different products from the same starting materials.[5]
-
Reactant Stoichiometry: Recent kinetic studies suggest that the ratio of reactants may influence the regiochemical outcome, a factor not traditionally considered for controlling selectivity.[6] Experimenting with a slight excess of either the dicarbonyl compound or the hydrazine could potentially alter the product ratio.
Below is a workflow to guide your optimization process.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am observing a low yield of the desired pyrazole isomer. What are potential causes and solutions?
Low yield can be frustrating, even with good selectivity. The cause often lies in incomplete reactions or inefficient product isolation.
-
Ensure Complete Reaction: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[7] The Knorr synthesis can be very fast, sometimes completing within an hour at room temperature, but some substrate combinations may require heating or longer reaction times.[8][9]
-
Optimize Work-up: The pyrazole product often precipitates upon completion or after adding a non-solvent like water.[7][10]
-
If the product is a solid, ensure you are allowing sufficient time for crystallization, potentially by cooling the reaction mixture slowly and then in an ice bath.[9]
-
If the product is an oil or remains in solution, remove the solvent under reduced pressure and purify the residue using column chromatography.[8][11]
-
-
Check for Side Reactions: The formation of intermediates, such as a stable hydroxylpyrazolidine, can sometimes stall the reaction.[6] An acid catalyst is often required to facilitate the final dehydration step to the aromatic pyrazole.[4]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the Knorr pyrazole synthesis.
Q1: What is the underlying mechanism of the Knorr pyrazole synthesis, and how does it dictate regioselectivity?
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][12] The generally accepted mechanism proceeds in several steps:
-
Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[10] This forms a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[7][13]
-
Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the stable, aromatic pyrazole ring.[7]
Regioselectivity is determined in the very first step. When an unsymmetrical dicarbonyl (R¹ ≠ R³) and a substituted hydrazine (R⁴ ≠ H) are used, the initial attack can occur at two different carbonyls (C-X or C-Y). This leads to two competing pathways and the potential for two different regioisomeric products.
Caption: Competing mechanistic pathways in the Knorr synthesis.
Q2: What are the primary factors that govern the regiochemical outcome?
The preferential formation of one regioisomer over another is governed by a combination of factors related to the reactants and the reaction environment.[1][8]
-
Electronic Effects: The electronic properties of the substituents (R¹, R³) on the dicarbonyl are critical. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][8]
-
Steric Effects: Large, bulky substituents on either the dicarbonyl or the hydrazine will create steric hindrance. The initial attack will preferentially occur at the less sterically hindered carbonyl group.[1][8]
-
Reaction Conditions: As detailed in the troubleshooting section, solvent, pH, and temperature are powerful tools for controlling which pathway is favored.[1][6] For instance, under acidic conditions, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be altered, potentially reversing the selectivity seen under neutral conditions.[1]
Q3: How do I unambiguously determine the regiochemistry of my synthesized pyrazoles?
Correctly identifying the structure of your product is essential. While TLC can show you the number of products, it cannot assign their structures. Several spectroscopic techniques are required for unambiguous characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
Nuclear Overhauser Effect (NOE) NMR: This is a powerful and often definitive method for assigning regiochemistry. An NOE correlation between the N-substituent (e.g., N-CH₃ protons) and a proton on a nearby substituent (on the C5 position of the pyrazole ring) can confirm the proximity of these groups and thus the isomeric structure.[8]
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray analysis provides the absolute, unambiguous structure.
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the profound effect of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine. Isomer A results from the initial attack at the carbonyl adjacent to the furyl group, while Isomer B results from attack at the carbonyl adjacent to the -CF₃ group.
| Entry | Solvent | Isomer A Ratio | Isomer B Ratio | Reference |
| 1 | Ethanol (EtOH) | 1 | 1.3 | [2] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | >95 | <5 | |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95 | <5 | [11] |
Data clearly indicates that fluorinated alcohols dramatically favor the formation of a single isomer (Isomer A).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: High Regioselectivity Synthesis Using a Fluorinated Solvent
This protocol is adapted from methodologies that report excellent regioselectivity.[11]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3-4 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature. The reaction can be exothermic.[8]
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a hexane/ethyl acetate mobile phase). Reactions are often complete in 1-4 hours.[11]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the major regioisomer.[11]
-
Protocol 2: Classical Knorr Synthesis Using Acid Catalysis
This protocol is a general method using traditional conditions.[7][10]
-
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (3.0 mmol)
-
Hydrazine (e.g., hydrazine hydrate) (6.0 mmol)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
-
-
Procedure:
-
Combine the β-ketoester (3.0 mmol) and hydrazine (6.0 mmol) in a flask.
-
Add 1-propanol (3 mL) and glacial acetic acid (3 drops).[10]
-
Heat the reaction with stirring at approximately 100°C for 1 hour.[7]
-
Monitor the reaction by TLC to confirm the consumption of the starting ketoester.[7]
-
Once complete, add water (10 mL) to the hot reaction mixture to induce precipitation.[10]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. name-reaction.com [name-reaction.com]
- 13. rsc.org [rsc.org]
Preventing discoloration during the synthesis of pyrazole compounds
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering discoloration issues during the synthesis of pyrazole compounds. Discoloration, typically presenting as a yellow, red, or brown hue, is a common indicator of impurity formation, which can complicate purification and compromise final product quality.
This document provides in-depth, cause-and-effect troubleshooting to help you diagnose the root of the problem and implement effective, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis reaction turning yellow/brown?
Discoloration during pyrazole synthesis is most often a result of oxidation or decomposition pathways running in parallel to your main reaction. The primary culprits are:
-
Oxidation of Intermediates or Product: The pyrazole ring, and more so its pyrazoline precursor, can be susceptible to air oxidation, leading to the formation of highly conjugated, colored species.[1][2]
-
Decomposition of Hydrazine Reagents: Substituted hydrazines, particularly arylhydrazines like phenylhydrazine, can be unstable and decompose, generating colored byproducts.[3]
-
Side Reactions: Under certain pH and temperature conditions, unwanted side reactions, such as the formation of azo compounds, can produce intensely colored impurities.[4][5]
Q2: Is a colored crude product always a sign of a failed reaction?
Not necessarily. Often, the colored impurities are present in very small quantities but have high extinction coefficients, meaning a little goes a long way in coloring the entire mixture. In many cases, the desired pyrazole product has formed in good yield, and the color can be removed with appropriate purification techniques.[3]
Q3: What are the most effective general methods to remove color from a crude pyrazole product?
The three most reliable and widely used methods for decolorizing a crude pyrazole product are:
-
Recrystallization: Often the first and most effective method, as impurities may remain in the mother liquor.[3][6]
-
Activated Charcoal (Carbon) Treatment: Highly effective for adsorbing a wide range of colored, non-polar impurities.[3][7][8]
-
Acid-Base Extraction: This leverages the weakly basic nature of the pyrazole ring to separate it from non-basic, colored impurities.[3]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter at different stages of your experimental workflow.
Scenario 1: Discoloration During the Reaction
Q: My reaction mixture develops a deep yellow or red color immediately upon adding the hydrazine reagent or during heating. What is happening and how can I prevent it?
A: This rapid color formation points to issues with reagent stability or reaction conditions that favor the formation of chromophores (color-causing molecules).
Analysis of Probable Causes:
-
Cause A: Air Oxidation: Many synthetic routes to pyrazoles proceed through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[9] If this oxidation is uncontrolled (i.e., by atmospheric oxygen), it can lead to over-oxidation or the formation of various colored byproducts.[1] The hydrazine starting material itself can also be air-sensitive.
-
Cause B: Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can decompose, especially at elevated temperatures, to form radical species that polymerize into colored tars.
-
Cause C: Reaction Temperature is Too High: Excessive heat can accelerate the decomposition of sensitive reagents and promote side reactions that produce color.
Preventative & Corrective Actions:
-
Inert Atmosphere: The single most effective preventative measure is to run your reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Control Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) even if the literature protocol calls for heating. Add reagents slowly and monitor for exotherms. Only increase the temperature gradually if the reaction fails to proceed.
-
Use Hydrazine Salts: Consider using a more stable salt form of the hydrazine, such as the hydrochloride salt. The free base can then be generated in situ by the addition of a base like triethylamine or sodium acetate, minimizing the time the sensitive free hydrazine is exposed to the reaction conditions.
References
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. carbotecnia.info [carbotecnia.info]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 9. mdpi.com [mdpi.com]
(Technical Support Center) Overcoming Poor Solubility of Pyrazole Derivatives During Reaction Work-up
Welcome to the technical support center for chemists and researchers. This guide is designed to provide practical, in-depth solutions for a common and often frustrating challenge in synthetic chemistry: the poor solubility of pyrazole derivatives during reaction work-up and purification. Drawing from established chemical principles and field-proven techniques, this document offers both quick-reference FAQs and detailed troubleshooting protocols to help you achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why did my pyrazole derivative crash out of solution during the aqueous work-up?
A1: This is a classic solubility problem driven by a rapid change in the solvent environment. The solubility of pyrazole derivatives is highly dependent on the substituents attached to the ring.[1]
-
Polarity Mismatch: Your reaction was likely run in a non-polar organic solvent (e.g., Toluene, THF, DCM) where your substituted pyrazole is soluble. Adding water or brine dramatically increases the polarity of the medium, causing compounds with significant non-polar character (e.g., large aryl or alkyl groups) to precipitate.
-
High Lattice Energy: Many pyrazole derivatives are crystalline solids. Strong intermolecular forces like hydrogen bonding and π-π stacking can create a high crystal lattice energy, making the solid state very stable and difficult for solvent molecules to break apart.[1]
-
pH Changes: If your pyrazole has acidic or basic functional groups, quenching the reaction with an aqueous solution can neutralize it, converting it to a less soluble free base or free acid form.
Q2: My pyrazole product seems to be stuck in the aqueous layer after extraction. What's happening?
A2: This typically indicates that your pyrazole derivative is in a charged, salt form, making it highly water-soluble.
-
Acidic/Basic Conditions: The pyrazole ring itself is weakly basic (pKa of the conjugate acid is ~2.5) and can be protonated by strong acids.[2] If your work-up is acidic (e.g., quenching with 1M HCl), your pyrazole may have formed a hydrochloride salt, which is highly polar and prefers the aqueous phase.
-
Amphoteric Nature: If your molecule has an acidic substituent (like a carboxylic acid) and a basic pyrazole ring, it can exist as a salt under both acidic and basic conditions. Careful pH control is necessary to find the isoelectric point where the molecule is neutral and least soluble in water.
Q3: What are the best initial solvents to try for extracting my pyrazole product?
A3: The choice depends on the polarity of your specific derivative. A good starting point is to use a solvent that is immiscible with water and has a different polarity.
-
For moderately polar pyrazoles: Ethyl acetate (EtOAc) is an excellent first choice. It is polar enough to dissolve many functionalized heterocycles but is immiscible with water.
-
For non-polar pyrazoles: Dichloromethane (DCM) or Chloroform (CHCl₃) are effective but are denser than water, which can sometimes complicate separations. Toluene can also be used for highly non-polar compounds.
-
Avoid Alcohols (for extraction): Short-chain alcohols like methanol and ethanol are generally miscible with water and are not suitable for liquid-liquid extractions.[3][4]
Q4: My crude product is an intractable oil or a colored solid. How can I purify it without chromatography?
A4: When a compound is too insoluble for column chromatography, non-chromatographic techniques are invaluable.
-
Trituration: This is the best method for purifying a solid that has crashed out of solution. It involves washing the crude solid with a solvent in which your desired product is insoluble, but the impurities are soluble.[5][6][7] This "washes" the impurities away, leaving a purer solid.
-
Recrystallization: If you can find a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold, recrystallization is a powerful purification method.[8][9][10]
-
Activated Charcoal: For removing colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective.[4] The charcoal adsorbs high-molecular-weight colored compounds, which can then be removed by hot filtration.
In-Depth Troubleshooting Guides
Guide 1: The "pH Swing" Extraction for Amphoteric Pyrazoles
This technique is highly effective for pyrazoles containing either acidic or basic functional groups, leveraging pH changes to move the compound between aqueous and organic layers.
Underlying Principle:
The pyrazole ring's N-2 nitrogen is basic and can be protonated to form a water-soluble cation.[11][12] If the molecule also contains an acidic group (e.g., -COOH, phenolic -OH), this group can be deprotonated in base to form a water-soluble anion. The neutral form of the molecule, which exists at a specific pH range (near its isoelectric point), will be the least water-soluble and most soluble in an organic solvent.
Experimental Protocol:
-
Initial Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a weak acid, such as 1M citric acid or saturated ammonium chloride (NH₄Cl) solution. This will protonate and remove highly basic impurities into the aqueous layer, while your weakly basic pyrazole may remain in the organic layer.
-
Expert Tip: Avoid strong acids like 1M HCl initially, as they may protonate your desired pyrazole and pull it into the aqueous layer.
-
-
Basic Wash (to isolate your acidic/amphoteric pyrazole):
-
Separate the organic layer from the acidic wash.
-
Extract the organic layer with a base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). If your pyrazole has an acidic handle, it will deprotonate and move into the aqueous basic layer, leaving neutral organic impurities behind.
-
-
Isolation of Product:
-
Collect the basic aqueous layer containing your product salt.
-
Cool this aqueous layer in an ice bath.
-
Slowly acidify the solution with a strong acid (e.g., 3M HCl) while stirring. Monitor the pH with litmus paper or a pH meter.
-
Your neutral pyrazole product should precipitate out of the aqueous solution as a solid at its isoelectric point.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Guide 2: Systematic Approach to Trituration & Recrystallization
When direct extraction fails and your product precipitates as an impure solid, these classical purification techniques are your best recourse.
Part A: Purification by Trituration
Trituration is a method of purifying a crude solid by washing it with a solvent in which the desired product is insoluble, while the impurities are soluble.[5][6][7]
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// Define edges Start -> Acid_Extraction; Acid_Extraction -> Aqueous_Acid [label="Product moves to\naqueous layer"]; Acid_Extraction -> Organic_Neutral_Imp [label="Impurities stay in\norganic layer"]; Aqueous_Acid -> Neutralize; Neutralize -> Precipitate; }
Caption: Conceptual flow of pH swing extraction.
Part B: Purification by Recrystallization
This technique purifies a solid based on differences in solubility at different temperatures.[9][10][13] The ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent Selection: In a test tube, add a small amount of your crude solid. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent dissolves the solid only when heated.[8]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.
-
(Optional) Hot Filtration: If there are insoluble impurities (or if you added charcoal to decolorize), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling, which promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
This method is used when no single solvent is ideal. It requires a "soluble" solvent (in which the compound is very soluble) and an "insoluble" anti-solvent (in which the compound is insoluble). The two solvents must be miscible.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization and Collection: Cool the solution as described in the single-solvent method to induce crystallization. Collect and dry the crystals in the same manner.
| Table 1: Common Solvent Systems for Pyrazole Purification | |
| Solvent System | Typical Use Case |
| Ethanol/Water | For moderately polar pyrazoles that are soluble in ethanol.[4][14] |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities.[4] |
| Dichloromethane/Hexanes | For less polar pyrazoles. |
| Toluene/Heptane | For very non-polar, aromatic-rich pyrazoles. |
| Isopropanol | A single solvent that is less volatile than ethanol.[4] |
| Cyclohexane or Petroleum Ether | Often used for recrystallizing the parent pyrazole ring itself.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Trituration [chemeurope.com]
- 6. Trituration - Wikipedia [en.wikipedia.org]
- 7. Performing a Trituration [commonorganicchemistry.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole | 288-13-1 [chemicalbook.com]
Strategies to minimize the formation of N1 vs N2 isomers in pyrazole synthesis
Strategies to Minimize the Formation of N1 vs. N2 Isomers
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for controlling the regioselectivity of pyrazole formation. As Senior Application Scientists, we understand the critical importance of obtaining the desired regioisomer and have compiled this resource to help you navigate the challenges of N1 versus N2 isomerism.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during pyrazole synthesis.
Q1: What are N1 and N2 isomers in pyrazoles?
A: In an unsymmetrically substituted pyrazole ring, the two nitrogen atoms are distinct. The N1 and N2 isomers refer to the two possible constitutional isomers formed when a substituent is introduced on one of these nitrogen atoms. The numbering of the pyrazole ring starts from the substituted nitrogen that is adjacent to a saturated carbon or, if all are unsaturated, the one that allows the lowest locants for substituents.
Q2: Why is controlling the formation of N1 vs. N2 isomers important?
A: The biological activity and physicochemical properties of pyrazole-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals, can be significantly different between N1 and N2 isomers.[1] Therefore, controlling the regioselectivity of the synthesis is crucial for ensuring the efficacy and safety of the final product.
Q3: What are the main synthetic routes to N-substituted pyrazoles?
A: The two primary methods are:
-
The Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3][4][5][6] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[7]
-
N-Alkylation of a Pre-formed Pyrazole Ring: This involves the direct alkylation of an NH-pyrazole. Since the two nitrogen atoms in an unsymmetrical pyrazole have different reactivities, this can also lead to a mixture of N1 and N2 isomers.[1][8][9][10][11][12][13]
Troubleshooting Guide: Minimizing Isomer Formation
This section provides detailed answers to specific experimental challenges, focusing on the underlying scientific principles.
Issue 1: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[14]
Core Causality: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. The relative rates of these two competing pathways determine the final isomer ratio.
Troubleshooting Strategies:
-
Leverage Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will favor the initial attack at the less sterically hindered carbonyl group.[14]
-
Actionable Advice: If possible, choose a starting material with a significant size difference between the substituents flanking the carbonyl groups.
-
-
Exploit Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group towards nucleophilic attack.[14]
-
Actionable Advice: Introduce an electron-withdrawing group (e.g., a trifluoromethyl group) on the dicarbonyl component to direct the initial hydrazine attack.
-
-
Optimize the Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[15]
-
Actionable Advice: Switch from ethanol to TFE or HFIP. This can increase the regioselectivity from nearly 1:1 to as high as 99:1 in some cases.[15]
-
-
Control the Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.[16][17]
-
Adjust the pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[7][14]
Visualizing the Knorr Synthesis Pathways:
Caption: Competing pathways in the Knorr pyrazole synthesis.
Issue 2: My N-alkylation of a 3-substituted pyrazole is giving poor regioselectivity. How can I improve it?
Direct N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms have similar properties.[1][8]
Core Causality: The outcome of the N-alkylation is influenced by the relative nucleophilicity of the two ring nitrogen atoms and the nature of the electrophile and reaction conditions.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the regioselectivity. For instance, using K2CO3 in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[21] In some cases, a magnesium catalyst can promote N2-selective alkylation.[10]
-
Actionable Advice: Screen different base/solvent combinations. A common starting point is K2CO3 in an aprotic polar solvent like DMF or DMSO.
-
-
Sterically Demanding Alkylating Agents: Using a sterically bulky alkylating agent can enhance selectivity by favoring reaction at the less sterically hindered nitrogen atom. Recently, the use of α-halomethylsilanes as masked methylating reagents has been shown to provide excellent N1 selectivity.[13][22]
-
Actionable Advice: If synthesizing an N-methyl pyrazole, consider using a bulky reagent like (chloromethyl)trimethylsilane followed by protodesilylation.
-
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the product from the most nucleophilic nitrogen. At higher temperatures, thermodynamic control may dominate, leading to the more stable isomer.[16][17] Computational studies suggest that the N-centered pyrazole radical is thermodynamically and kinetically stable due to delocalization.[23][24]
-
Actionable Advice: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.
-
Visualizing N-Alkylation Control:
Caption: Factors influencing N-alkylation regioselectivity.
Issue 3: I have a mixture of isomers. How can I separate and characterize them?
Separating and identifying N1 and N2 isomers is a common downstream challenge.
Troubleshooting Strategies:
-
Chromatographic Separation:
-
Actionable Advice: Flash column chromatography is often effective for separating pyrazole isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale separations.
-
-
Spectroscopic Characterization:
-
NMR Spectroscopy: NMR is a powerful tool for distinguishing between N1 and N2 isomers.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers.[8][25] For N-unsubstituted pyrazoles, broad signals for C3 and C5 can indicate tautomeric equilibrium.[26]
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms are distinct and can be used for unambiguous assignment. The "pyridine-like" N2 atom typically resonates at a different frequency than the "pyrrole-like" N1 atom.[27]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to determine the spatial proximity between the N-substituent and the protons on the pyrazole ring, which can help in assigning the structure.
-
-
X-ray Crystallography: If you can obtain suitable crystals, single-crystal X-ray diffraction provides definitive structural proof of the isomer.[8][21]
-
Quantitative Data Summary
The following table summarizes the effect of solvents on the regioselectivity of pyrazole synthesis, demonstrating the significant improvement observed with fluorinated alcohols.[15]
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Isomer Ratio (N1:N2) | Reference |
| CF₃, Aryl | Methylhydrazine | EtOH | Low selectivity | |
| CF₃, Aryl | Methylhydrazine | TFE | 85:15 | [15] |
| CF₃, Aryl | Methylhydrazine | HFIP | up to 99:1 | [15] |
| Me, Aryl | Phenylhydrazine | EtOH | ~1:1.3 | |
| Me, Aryl | Phenylhydrazine | HFIP | High selectivity |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[15]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in HFIP (0.2 M), add the substituted hydrazine at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Characterization of N1 and N2 Isomers by NMR Spectroscopy
This protocol outlines the general steps for using NMR to distinguish between pyrazole regioisomers.
Procedure:
-
Sample Preparation: Prepare separate NMR samples of the purified isomers (if separated) or the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum for each sample. Compare the chemical shifts and coupling constants of the pyrazole ring protons and the protons of the substituents.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be different for the two isomers.[26]
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra to aid in the assignment of proton and carbon signals and to establish connectivity within the molecules.
-
NOESY/ROESY (Optional): If the assignment is still ambiguous, acquire a 2D NOESY or ROESY spectrum. Look for through-space correlations between the protons of the N-substituent and the protons on the pyrazole ring (e.g., H5). The presence or absence of such a correlation can definitively establish the regiochemistry.
-
¹⁵N NMR (Optional but Recommended): If available, ¹⁵N NMR provides direct information about the chemical environment of the nitrogen atoms and can be a powerful tool for isomer differentiation.[27]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and unambiguous identification. This guide provides an in-depth analysis of the predicted electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-isobutyl-1H-pyrazole-5-carboxylic acid. By leveraging established fragmentation principles of its constituent chemical moieties—the N-isobutyl group, the pyrazole ring, and the carboxylic acid function—we present a detailed, logical framework for its characterization. This guide further compares its expected fragmentation with that of structurally related pyrazole derivatives to highlight key differentiators for analytical scientists.
Introduction to this compound and its Analytical Significance
This compound is a heterocyclic compound featuring a pyrazole core, an N-linked isobutyl substituent, and a carboxylic acid group at the 5-position. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate and reliable analytical methods are crucial for their detection and characterization in complex matrices during drug discovery and development. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for this purpose, providing a "chemical fingerprint" based on the molecule's fragmentation pattern.
Predicted ESI-MS/MS Fragmentation Pattern of this compound
Under positive ion electrospray ionization, this compound (molecular weight: 182.21 g/mol ) is expected to readily form a protonated molecular ion [M+H]⁺ at an m/z of 183.22. Subsequent collision-induced dissociation (CID) of this precursor ion will likely induce fragmentation through several key pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses.
The fragmentation cascade is anticipated to be initiated by the charge localization on the most basic sites, the pyrazole nitrogens, and the carboxylic acid group. The primary fragmentation pathways are predicted to involve:
-
Loss of the Isobutyl Group: A prominent fragmentation pathway for N-alkylated compounds involves the cleavage of the N-alkyl bond. This can occur via two main routes:
-
Loss of isobutylene (C₄H₈, 56 Da): A neutral loss of isobutylene from the [M+H]⁺ ion would result in a fragment ion at m/z 127.1. This is a common rearrangement for isobutyl-substituted compounds.
-
Loss of the isobutyl radical (•C₄H₉, 57 Da): Cleavage of the N-C bond can lead to the loss of an isobutyl radical, though this is often less favored than the neutral loss of an alkene in ESI. This would produce an ion at m/z 126.1.
-
-
Decarboxylation and Subsequent Fragmentations: Carboxylic acids are known to undergo decarboxylation (loss of CO₂, 44 Da) under CID.
-
Loss of CO₂ from the [M+H]⁺ ion would yield a fragment at m/z 139.1. This fragment, 1-isobutyl-1H-pyrazole, could then undergo further fragmentation.
-
Subsequent loss of the isobutyl group from the m/z 139.1 ion (as isobutylene) would lead to a pyrazole fragment at m/z 83.1.
-
-
Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo cleavage. Common fragmentation pathways for pyrazoles include the loss of N₂ (28 Da) or HCN (27 Da).[1] These fragmentations would likely occur after initial losses from the substituents.
-
Combined Losses: Sequential losses are also highly probable. For instance, the initial loss of water (18 Da) from the carboxylic acid group, followed by the loss of the isobutyl group, could generate a series of smaller fragment ions.
Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of this compound, it is instructive to compare its predicted fragmentation with that of two structural analogs: 1-methyl-1H-pyrazole-5-carboxylic acid and 1-isobutyl-1H-pyrazole.
| Compound | Molecular Weight ( g/mol ) | Key Predicted Fragment Ions (m/z) and Neutral Losses | Differentiating Features |
| This compound | 182.21 | 165, 139, 127, 109, 83 | Prominent loss of isobutylene (56 Da). A complex spectrum with fragments arising from losses of H₂O, CO₂, and the isobutyl group. |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 126.12 | 109, 83, 82 | Loss of a methyl radical (15 Da) instead of an isobutyl group. A simpler spectrum due to the smaller alkyl substituent. Decarboxylation followed by the loss of the methyl group would be a key pathway. |
| 1-Isobutyl-1H-pyrazole | 124.19 | 68, 57, 41 | Absence of carboxylic acid-related fragments (no loss of H₂O or CO₂). The primary fragmentation will be the loss of the isobutyl group (as a radical or isobutylene) and subsequent pyrazole ring cleavage. |
This comparison highlights how the presence and nature of the N-alkyl substituent and the carboxylic acid group profoundly influence the fragmentation pattern, providing a robust basis for structural differentiation.
Experimental Protocol for MS/MS Analysis
This section provides a general methodology for acquiring the ESI-MS/MS spectrum of this compound. Optimization may be necessary depending on the specific instrumentation.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
Instrumentation and Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS Scan (Product Ion Scan):
-
Select the [M+H]⁺ ion (m/z 183.2) as the precursor ion.
-
Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Data Analysis
-
Identify the precursor ion in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related chemical structures.
Experimental Workflow Diagram
Caption: General workflow for the ESI-MS/MS analysis of this compound.
Conclusion
While no experimental spectrum for this compound is readily available in the public domain, a detailed and logical fragmentation pattern can be predicted based on established principles of mass spectrometry. The key fragmentation pathways are expected to involve the loss of the isobutyl group, decarboxylation, and subsequent cleavages of the pyrazole ring. This predictive analysis, coupled with the comparative data and the provided experimental protocol, offers a solid foundation for researchers to identify and characterize this compound and its analogs, thereby facilitating advancements in drug development and related scientific fields.
References
The Subtle Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of Alkyl-Substituted Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, the pyrazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its inherent synthetic tractability and diverse biological activities make it a cornerstone in the quest for novel therapeutics.[1][2][3] This guide delves into the nuanced world of alkyl-substituted pyrazole carboxylic acids, offering a comparative analysis of how subtle changes in alkyl substitution can profoundly impact biological activity. We will explore the causality behind experimental choices in synthesis and evaluation, presenting a self-validating framework for understanding and predicting structure-activity relationships (SAR).
The Pyrazole Carboxylic Acid Core: A Foundation for Potency
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for pharmacologically active molecules.[4][5] The addition of a carboxylic acid group introduces a key acidic moiety, often crucial for interacting with biological targets through hydrogen bonding and ionic interactions. The combination of these two features has led to the development of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][6] The general structure of a pyrazole carboxylic acid allows for substitution at multiple positions, providing a rich landscape for SAR exploration.
The Impact of Alkyl Substitution: A Comparative Analysis
The size, shape, and position of alkyl substituents on the pyrazole ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This section provides a comparative analysis of how different alkyl groups affect biological activity, with supporting experimental data.
Case Study: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
A compelling example of the impact of alkyl substitution is seen in a series of pyrazole sulfonamides designed as NAAA inhibitors. The following table summarizes the SAR for substitutions at the 5-position of the pyrazole ring.
| Compound | R1 | R2 | IC50 (µM) |
| 1 | CH3 | CH3 | 1.00 |
| 8 | CH3 | C2H5 | 0.62 |
| 9 | CH3 | n-C3H7 | 0.33 |
| 10 | CH3 | n-C4H9 | 0.91 |
| 11 | CH3 | i-C3H7 | 0.64 |
| 12 | CH3 | t-C4H9 | 0.78 |
| 15 | C2H5 | C2H5 | 1.11 |
Data sourced from a study on pyrazole sulfonamides as NAAA inhibitors.[7]
Analysis of SAR Trends:
-
Chain Length: A clear trend emerges with increasing the length of the n-alkyl chain at the R2 position. Potency increases from methyl (compound 1 ) to n-propyl (compound 9 ), which is the most potent in this series. However, extending the chain further to n-butyl (compound 10 ) leads to a decrease in activity. This suggests the presence of a hydrophobic pocket of a specific size that optimally accommodates the n-propyl group.
-
Branching: Introduction of branching in the alkyl chain generally leads to a slight decrease in potency compared to the optimal n-propyl analog. The iso-propyl (compound 11 ) and tert-butyl (compound 12 ) substituents are less active than the n-propyl group, indicating that steric bulk may hinder optimal binding within the active site.
-
Symmetry: Comparing the symmetrically substituted 3,5-dimethylpyrazole (compound 1 ) with the 3,5-diethylpyrazole (compound 15 ) reveals that the larger ethyl groups are detrimental to activity in this particular scaffold.
The following diagram illustrates the relationship between the alkyl substituent at the R2 position and the resulting inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Pyrazole-5-Carboxylic Acid Derivatives
Introduction: Decoding the Therapeutic Potential of Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic arrangement, providing crucial insights into structure-activity relationships (SAR) that guide the rational design of more potent and selective therapeutic agents.[1]
This guide offers a comparative analysis of the crystallographic data for pyrazole-5-carboxylic acid derivatives. We will delve into the complete workflow, from obtaining suitable crystals to refining and interpreting the final structure. By examining the nuances of molecular conformation and the intricate networks of intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a robust framework for their own crystallographic endeavors.
The Crystallographic Workflow: From a Powder to a High-Resolution Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The causality behind our experimental choices is paramount, as early decisions profoundly impact the quality of the final data.
Part 1: The Art and Science of Crystallization
Obtaining a high-quality, single crystal is the most crucial, and often most challenging, step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice.
Common Crystallization Protocols:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to form. Ethyl acetate is a common solvent for this class of compounds.[4]
-
Vapor Diffusion: This technique involves placing a concentrated drop of the compound solution on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.
-
Solvothermal Synthesis: For compounds that may be difficult to crystallize under ambient conditions, solvothermal methods can be employed.[5] This involves heating the compound in a sealed vessel with a solvent above its boiling point, increasing solubility and facilitating the growth of high-quality crystals upon controlled cooling.
-
Expert Insight: The choice of solvent is not trivial. It influences not only solubility but also the resulting crystal packing and can lead to the formation of different polymorphs or solvates. For instance, the interplay between pyrazole derivatives and carboxylic acids in solution can lead to the formation of specific hydrogen-bonded networks known as supramolecular synthons, which are the building blocks of the final crystal structure.[6]
Part 2: Illuminating the Crystal: X-ray Diffraction
Once a suitable crystal is obtained, we can proceed with X-ray data collection. The protocol described here represents a standard and robust methodology.[1][7][8]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.[8]
-
Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at a temperature of 100-120 K.[1] This critical step minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.
-
Data Collection: The crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest) equipped with a microfocus X-ray source, commonly generating Molybdenum Kα radiation (λ = 0.71073 Å).[7] The instrument rotates the crystal through a series of angles while irradiating it with X-rays, and a detector (e.g., a PHOTON II) records the resulting diffraction pattern—a collection of spots of varying intensities.[7]
-
Data Processing: Specialized software is used to integrate the intensities of the thousands of collected reflections and apply corrections for experimental factors like absorption.[7] This process yields the unit cell parameters and a file containing the indexed reflection data, which is the input for the next stage.
Part 3: From Data to Model: Structure Solution and Refinement
The processed diffraction data contains the information needed to solve the phase problem and build an atomic model of the molecule.
-
Structure Solution: This initial step is typically accomplished using "direct methods" or intrinsic phasing algorithms within software packages like SHELXT.[7][8] These methods use statistical relationships between the reflection intensities to derive initial phase estimates, which are then used to generate an electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is then refined using a full-matrix least-squares method (e.g., with SHELXL).[1][7] This iterative process adjusts atomic parameters (positional coordinates and thermal displacement) to minimize the difference between the experimentally observed structure factors and those calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions.[4][9] The quality of the final model is assessed by metrics such as the R-factor, where a value below 0.05 is generally considered excellent for small molecules.[10]
Comparative Structural Analysis of Pyrazole-5-Carboxylic Acid Derivatives
The true power of crystallography lies in the detailed analysis and comparison of the refined structures. For pyrazole-5-carboxylic acid derivatives, we focus on molecular conformation and the supramolecular architecture established by intermolecular interactions.
Molecular Conformation: The Importance of a Twist
While the five-membered pyrazole ring itself is generally planar, the overall molecular conformation is dictated by the rotational freedom around the single bonds connecting it to its substituents.[1] A key parameter is the dihedral angle between the pyrazole ring and an attached aromatic substituent, such as a phenyl group.
-
For example, in one reported structure, the dihedral angle between the pyrazole and phenyl rings is 52.34°.[4] In another derivative with a trifluoromethyl group, three independent molecules in the asymmetric unit (Z' = 3) show significantly different dihedral angles of 47.4°, 48.7°, and 60.7°.[11] This conformational flexibility highlights how subtle changes in the crystal packing environment can influence molecular shape, which has direct implications for receptor binding.
Supramolecular Architecture: A Symphony of Non-covalent Interactions
The crystal packing is governed by a hierarchy of non-covalent interactions, which assemble the individual molecules into a stable, three-dimensional lattice.
-
Hydrogen Bonding: This is the dominant interaction in pyrazole-5-carboxylic acid crystals.
-
Carboxylic Acid Dimers: The most common and robust motif is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[4][11] This forms a characteristic R²₂(8) graph-set ring motif.
-
Other Key H-Bonds: The pyrazole ring itself provides both hydrogen bond donors (N-H) and acceptors (pyridine-like N). This leads to a rich variety of other interactions, such as N-H···N and N-H···O hydrogen bonds, which can link molecules into chains or more complex assemblies like tetramers.[4][9]
-
-
π-π Stacking: The aromatic pyrazole and phenyl rings often engage in π-π stacking interactions, which further stabilize the crystal structure, typically with centroid-to-centroid distances of 3.5–4.0 Å.[4][9]
-
Hirshfeld Surface Analysis: This powerful computational tool allows for the visualization and quantification of all intermolecular contacts. It can confirm the prevalence of O···H, N···H, and H···H contacts, often accounting for over 70% of the close contacts in the crystal packing.[12]
Comparative Data Summary
The table below summarizes representative crystallographic data for three distinct pyrazole-5-carboxylic acid derivatives, illustrating the structural diversity within this class of compounds.
| Parameter | Derivative A (Phenyl-substituted)[11] | Derivative B (Alkyl-substituted)[10] | Derivative C (Dimer-forming)[4] |
| Formula | C₁₁H₇F₃N₂O₂ | C₈H₁₂N₂O₂ | C₁₁H₁₁N₃O₃ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| Z' (Molecules in ASU) | 3 | 1 | 1 |
| Key Dihedral Angle | Pyrazole/Phenyl: 47-61° | N/A | Pyrazole/Phenyl: 52.3° |
| Dominant H-Bond Motif | R²₂(8) and R²₂(9) rings | O-H···N chain | R²₂(8) dimer |
| Other Interactions | C-H···F, C-H···N | C-H···O | π-π stacking |
Conclusion
The X-ray crystallographic analysis of pyrazole-5-carboxylic acid derivatives is a powerful tool that provides indispensable information for drug discovery and materials science. This guide has outlined the complete experimental workflow, emphasizing the rationale behind key procedural steps. The comparative analysis reveals that while the core pyrazole structure is conserved, the overall molecular conformation and, crucially, the supramolecular assembly are highly dependent on the nature of the substituents and the crystallization conditions. A thorough understanding of the interplay between strong hydrogen bonds, such as the ubiquitous carboxylic acid dimer, and weaker interactions like π-π stacking is paramount for predicting and engineering the solid-state properties of these vital compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
A Comparative In Vitro Efficacy Analysis of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid Against Established RORγt Inhibitors
Guide for Drug Development Professionals
This guide provides a framework for evaluating the in vitro efficacy of the novel compound, 1-isobutyl-1H-pyrazole-5-carboxylic acid, a potential modulator of the Retinoid-related Orphan Receptor gamma t (RORγt). Its inhibitory activity is benchmarked against well-characterized RORγt inhibitors, VTP-43742 and GSK805.
The pyrazole carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various biological targets.[1][2][3] Given the therapeutic interest in RORγt for treating autoimmune diseases, this study outlines a robust, quantitative method to ascertain the compound's potential as a clinical candidate.[4][5][6]
Scientific Background: The Role of RORγt in Autoimmunity
The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[7][8][9] Th17 cells are crucial for host defense against certain pathogens but are also key drivers of pathogenesis in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the pro-inflammatory cytokine IL-17A.[8][10][11]
By inhibiting RORγt, it is possible to suppress the Th17 pathway and the subsequent production of IL-17A, making RORγt a highly attractive therapeutic target.[11] This has led to the development of several small molecule inhibitors, some of which have advanced into clinical trials.[4][5][12][13]
Comparative Compounds
To establish a clear benchmark for the inhibitory potential of this compound, two well-documented RORγt inhibitors were selected for this comparative analysis:
-
VTP-43742 (Vimirogant): A potent and selective RORγt inhibitor that has been evaluated in clinical trials. It binds to RORγt with high affinity (Ki = 3.5 nM) and effectively inhibits IL-17A secretion.[10][14][15]
-
GSK805: A potent, orally bioavailable, and CNS-penetrant RORγt inhibitor that effectively suppresses Th17 cell differentiation and function.[16][17][18][19]
Experimental Design: TR-FRET Coactivator Recruitment Assay
To quantify and compare the inhibitory activity of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based coactivator recruitment assay is the method of choice. This "mix-and-read" homogeneous assay format is highly sensitive, robust, and well-suited for high-throughput screening.[20][21][22][23]
Causality of Assay Choice: The transcriptional activity of RORγt is dependent on its interaction with coactivator proteins. An inhibitor (or inverse agonist) functions by binding to the receptor's ligand-binding domain, inducing a conformational change that prevents this crucial coactivator recruitment. The TR-FRET assay directly measures this molecular event, providing a mechanistically relevant readout of a compound's inhibitory potency.
The LanthaScreen™ TR-FRET RORγt Coactivator Assay is a representative protocol.[24][25][26][27] The assay principle relies on the proximity-dependent energy transfer between a Terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged RORγt ligand-binding domain (LBD) and a Fluorescein-labeled coactivator peptide (acceptor). Inhibition of the RORγt-coactivator interaction by a compound leads to a decrease in the TR-FRET signal.[28][29]
Caption: Workflow for the RORγt TR-FRET coactivator assay.
Detailed Experimental Protocol
This protocol is adapted from standard LanthaScreen™ TR-FRET coactivator assay procedures.[25][26]
Materials:
-
Recombinant GST-tagged human RORγt-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-4)
-
TR-FRET Assay Buffer
-
Test Compounds (this compound, VTP-43742, GSK805)
-
384-well black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO.
-
Dilute these intermediate solutions into TR-FRET Assay Buffer to create a 4X final concentration stock plate. The final DMSO concentration in the assay should be ≤1%.
-
-
Reagent Preparation (at 2X concentration):
-
Dilute the RORγt-LBD (GST-tagged) protein to a 2X working concentration in TR-FRET Assay Buffer. The optimal concentration should be pre-determined via titration experiments to ensure a robust assay window (Z' > 0.5).
-
Prepare a 2X Detection Mix by combining the Tb-anti-GST antibody and the Fluorescein-coactivator peptide in TR-FRET Assay Buffer.
-
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of 4X Test Compound from the stock plate to the appropriate wells of a 384-well plate.
-
Add 5 µL of buffer/DMSO to "Max Signal" and "Min Signal" control wells.
-
Add 10 µL of the 2X RORγt-LBD solution to all wells except the "Min Signal" controls (add 10 µL of buffer to these).
-
Add 10 µL of the 2X Detection Mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Set the excitation to ~340 nm and measure emission at ~495 nm (Terbium emission) and ~520 nm (Fluorescein/FRET emission) after a delay of ~100 µs.
-
-
Data Analysis:
-
Calculate the Emission Ratio (520 nm / 495 nm) for each well.
-
Normalize the data using the "Max Signal" (DMSO control) and "Min Signal" (no receptor) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.
-
Comparative Efficacy Data (Hypothetical)
The following table summarizes the hypothetical results from the TR-FRET assay, comparing the inhibitory potency of this compound to the established inhibitors.
| Compound | IC50 (nM) [TR-FRET Assay] | pIC50 | Notes |
| VTP-43742 | 18.5 | 7.73 | High potency, consistent with published cellular data.[15] |
| GSK805 | 39.8 | 7.40 | Potent inhibitor, consistent with published data (pIC50 ~8.4).[16] |
| This compound | 85.2 | 7.07 | Demonstrates moderate-to-high potency, warranting further investigation. |
Data are hypothetical and for illustrative purposes only.
RORγt Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of RORγt in the Th17 signaling cascade and the point of intervention for the inhibitors discussed. Upon T-cell activation in the presence of cytokines like TGF-β and IL-6, the master transcription factor RORγt is expressed. RORγt then translocates to the nucleus, binds to DNA, and recruits coactivators to initiate the transcription of target genes, most notably IL17A. The inhibitors directly block the coactivator recruitment step.
Caption: RORγt signaling pathway and inhibitor mechanism of action.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for the initial in vitro characterization of this compound as a novel RORγt inhibitor. The hypothetical data indicate that the compound possesses promising inhibitory activity, positioning it between the known high-potency inhibitors VTP-43742 and GSK805.
Next Steps:
-
Cellular Assays: Validate the findings in a Th17 differentiation assay using human peripheral blood mononuclear cells (PBMCs) to measure the inhibition of IL-17A secretion.
-
Selectivity Profiling: Screen the compound against other ROR isotypes (RORα, RORβ) and a panel of other nuclear receptors to determine its selectivity profile.
-
ADME/Tox Profiling: Conduct preliminary in vitro absorption, distribution, metabolism, excretion (ADME), and toxicology studies to assess its drug-like properties.
Successful completion of these subsequent studies will provide a comprehensive data package to support the advancement of this compound into further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 12. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK805 - Immunomart [immunomart.com]
- 20. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 22. columbiabiosciences.com [columbiabiosciences.com]
- 23. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 24. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. LanthaScreen LanthaScreen TR-FRET Glucocorticoid Receptor Coactivator Assay Kit 800 x 20 μL assays | Buy Online | LanthaScreen™ | Fisher Scientific [fishersci.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Profacgen [profacgen.com]
- 29. mdpi.com [mdpi.com]
Comparative analysis of synthetic routes to substituted pyrazole-5-carboxylic acids
An In-Depth Guide to the Synthesis of Substituted Pyrazole-5-Carboxylic Acids: A Comparative Analysis for the Modern Chemist
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to engage with a diverse array of biological targets.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[2][3] Specifically, pyrazole-5-carboxylic acids and their derivatives serve as crucial building blocks and key pharmacophores in numerous therapeutic agents.[3][4] The strategic placement of the carboxylic acid group at the 5-position provides a critical handle for molecular elaboration, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.
Given their importance, the development of efficient, scalable, and regioselective synthetic routes to this class of compounds is of paramount interest to researchers in drug discovery and development. This guide provides a comparative analysis of three principal synthetic strategies, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the strategic understanding needed to select and optimize the ideal synthetic route for your specific research objectives.
Route 1: The Workhorse - Knorr Pyrazole Synthesis and Related Cyclocondensations
The most traditional and widely employed method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously pioneered by Ludwig Knorr.[5][6] This approach is valued for its simplicity, use of readily available starting materials, and generally high yields.[7]
Mechanistic Rationale and Causality
The Knorr synthesis fundamentally involves a [3+2] cyclocondensation.[8] The reaction is typically initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., a β-ketoester).[9][10] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
The choice of a β-ketoester as the 1,3-dicarbonyl component is strategic for accessing pyrazole-5-carboxylic acid precursors. The reaction with hydrazine initially forms a pyrazolone intermediate.[7] While pyrazolones exist in keto-enol tautomeric forms, they provide a stable, isolable product that can be further functionalized. The regioselectivity of the initial attack can be a significant challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of regioisomers.[6][9] The reaction is often catalyzed by a small amount of acid, which serves to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[5][6]
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol, adapted from established methods, details the synthesis of a pyrazolone intermediate, a common precursor for further elaboration into pyrazole-5-carboxylic acids.[5][7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
20-mL Scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F254) and developing chamber
-
Mobile Phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to approximately 100°C with vigorous stirring.
-
After 1 hour, monitor the reaction's progress by TLC, spotting the starting material and the reaction mixture. Continue heating until the starting ketoester is completely consumed.[5]
-
Once complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Allow the mixture to cool, then isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold water and allow it to air dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Workflow Visualization
Caption: Workflow for Knorr Pyrazole Synthesis.
Route 2: The Precision Tool - [3+2] Huisgen Dipolar Cycloaddition
For syntheses demanding high regiocontrol, the 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a superior strategy.[11] This method involves the reaction of a 1,3-dipole (such as a diazo compound) with a dipolarophile (an alkyne or alkene).[12][13] When synthesizing pyrazole-5-carboxylic acids, this typically involves the reaction of an alkyne bearing an ester or carboxylate group with a diazoalkane.
Mechanistic Rationale and Causality
The power of this approach lies in its concerted pericyclic mechanism, which leads to a highly predictable regiochemical outcome.[11] Unlike the stepwise condensation of the Knorr synthesis, the Huisgen cycloaddition often proceeds through a single transition state, minimizing the formation of isomeric byproducts.[14] The reaction of ethyl diazoacetate with an alkyne, for instance, can directly install the desired carboxylic acid precursor at a specific position on the pyrazole ring.[15]
This method avoids the need for potentially harsh conditions and offers broad functional group tolerance. The primary challenge can be the synthesis and handling of potentially unstable diazo compounds, although many stable and commercially available variants exist. Recent advancements have introduced catalyst-free thermal conditions, enhancing the green chemistry profile of this route.[14]
Experimental Protocol: Catalyst-Free Synthesis of Pyrazole-3,4-dicarboxylates
This protocol is a representative example of a catalyst-free thermal cycloaddition to form a polysubstituted pyrazole ester.[14]
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Ethyl diazoacetate
-
Screw-capped vial
-
Heating block or oil bath
Procedure:
-
Place dimethyl acetylenedicarboxylate (1 mmol) and ethyl diazoacetate (1.2 mmol) in a screw-capped vial.
-
Seal the vial tightly.
-
Heat the reaction mixture at 80°C under solvent-free conditions.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, the reaction often yields the product in high purity, requiring minimal to no further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Workflow Visualization
Caption: Workflow for [3+2] Dipolar Cycloaddition.
Route 3: The Efficiency Engine - Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm of efficiency in modern organic synthesis. These one-pot processes combine three or more starting materials to form a complex product, thereby minimizing purification steps, solvent waste, and reaction time.[16] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[8][17]
Mechanistic Rationale and Causality
A common MCR strategy for pyrazole-4-carboxylates involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[8][17] The reaction cascade is elegantly orchestrated. A catalyst, often a Lewis acid like Yb(PFO)₃, activates the β-ketoester, facilitating its reaction with a hydrazone intermediate (formed in situ from the aldehyde and hydrazine).[17] This sequence of events leads to a 5-hydroxypyrazoline, which subsequently undergoes oxidation (often by atmospheric oxygen) to yield the final aromatic pyrazole product.
The primary advantage of this approach is its operational simplicity and the ability to rapidly generate a library of diverse pyrazole analogues by simply varying the starting components. This makes MCRs particularly attractive in the early stages of drug discovery for structure-activity relationship (SAR) studies.[1]
Experimental Protocol: Three-Component Synthesis of Pyrazole-4-carboxylates
This protocol is based on a Lewis-acid catalyzed MCR for constructing polysubstituted pyrazoles.[17]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Lewis acid catalyst (e.g., Yb(PFO)₃)
-
Appropriate solvent (e.g., ethanol)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in ethanol, add the hydrazine derivative (1 mmol).
-
Add a catalytic amount of the Lewis acid (e.g., 1-5 mol%).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired polysubstituted pyrazole-4-carboxylate.
Workflow Visualization
Caption: Logic of a Multicomponent Reaction (MCR).
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is a critical decision dictated by the specific goals of the project, including desired substitution patterns, scale, and available resources. The following table provides a direct comparison of the three routes discussed.
| Feature | Route 1: Knorr Cyclocondensation | Route 2: [3+2] Cycloaddition | Route 3: Multicomponent Reaction (MCR) |
| Primary Advantage | Simplicity, cost-effective, readily available starting materials.[5] | Excellent and predictable regiocontrol.[11] | High efficiency, step-economy, rapid diversity generation.[16] |
| Regioselectivity | Often poor with unsymmetrical substrates, can lead to isomeric mixtures.[9] | High to excellent, dictated by frontier molecular orbital interactions. | Generally good, but can depend on the specific MCR and catalyst used.[17] |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated under acidic/heating conditions. | Very broad, tolerates a wide range of functional groups under mild conditions.[18] | Broad, allows for variation of three or more components. |
| Reaction Conditions | Often requires heating (reflux) and acid or base catalysis.[7] | Can be performed under mild thermal or catalyst-free conditions.[14] | Varies; can range from mild to requiring reflux and catalysis. |
| Scalability | Generally good and widely used in industrial processes. | Good, but handling of diazo compounds can be a concern on a large scale. | Can be challenging to scale due to complex kinetics and exotherms. |
| Typical Yields | Good to excellent (70-95%).[19] | Good to excellent (75-99%).[20] | Moderate to excellent (60-95%).[19] |
| Key Limitation | Lack of regiocontrol. | Synthesis and safety of some 1,3-dipole precursors (e.g., diazoalkanes). | Optimization can be complex; stoichiometry is critical. |
Conclusion and Strategic Recommendations
The synthesis of substituted pyrazole-5-carboxylic acids is a mature field with a rich portfolio of reliable methods. Each of the primary routes—cyclocondensation, cycloaddition, and multicomponent reaction—offers a distinct set of advantages and is best suited for different applications.
-
For large-scale, cost-sensitive syntheses where regioselectivity is not a primary concern or can be controlled by substrate symmetry, the Knorr cyclocondensation remains an invaluable and robust tool.
-
When precise control over the substitution pattern is non-negotiable, as is often the case in late-stage drug development, the [3+2] Huisgen cycloaddition is the method of choice, delivering unparalleled regiochemical fidelity.
-
For early-stage discovery efforts focused on rapidly exploring chemical space and building SAR, multicomponent reactions provide the most efficient path to generating diverse libraries of analogues from simple, readily available building blocks.
Ultimately, a thorough understanding of the mechanistic principles and practical limitations of each route empowers the modern chemist to make informed, strategic decisions, accelerating the path from synthetic design to functional innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. jk-sci.com [jk-sci.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 13. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Pyrazole Compounds: Insecticidal and Antimicrobial Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the backbone of numerous compounds with potent biological activities.[1][2] From broad-spectrum insecticides like Fipronil to anti-inflammatory drugs like Celecoxib, the versatility of this five-membered heterocyclic ring is well-established.[1][3] This guide provides an in-depth comparison of the insecticidal and antimicrobial activities of pyrazole compounds, offering detailed methodologies and experimental data to support researchers in their benchmarking efforts.
Section 1: Insecticidal Activity of Pyrazole Compounds
Phenylpyrazole insecticides, such as fipronil and ethiprole, represent a significant class of crop protection agents.[4][5] Their primary mechanism of action involves the disruption of the central nervous system in insects.
1.1. Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides are potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel.[6][7] In insects, GABA is a major inhibitory neurotransmitter. By blocking the chloride ion influx that GABA facilitates, these compounds cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[6] This target site offers selectivity because the structure of insect GABA receptors differs from that of mammals, making the latter less susceptible.[4]
Below is a generalized workflow for screening novel pyrazole compounds for insecticidal activity, followed by a depiction of their primary mode of action on the insect GABA receptor.
Caption: Workflow for insecticidal screening and mechanism of action.
1.2. Benchmarking Compounds and Comparative Efficacy
Fipronil and Ethiprole are key benchmarks in this class.[8] While structurally similar, minor substitutions can influence their metabolic fate and potency.[9] Studies have shown that the insecticidal activity of their derivatives, including sulfide, sulfoxide, and sulfone forms, is high.[8][10] The overall potency of the ethiprole series is very similar to that of the fipronil series.[8]
Table 1: Comparative Insecticidal Activity (LC₅₀)
| Compound | Target Pest | LC₅₀ (μg/mL) | Source |
| Fipronil (Reference) | Termites | 0.038 | [5] |
| Fipronil (Reference) | Locusts | 63.09 | [5] |
| Pyrazole Schiff Base (3f) | Termites | 0.001 | [5] |
| Pyrazole Schiff Base (3d) | Termites | 0.006 | [5] |
| Glycine-Pyrazole (6h) | Locusts | 47.68 | [5] |
LC₅₀ (Lethal Concentration, 50%) represents the concentration of the insecticide that is lethal to 50% of the test population.
1.3. Experimental Protocol: Contact Toxicity Bioassay (Glass-Vial Method)
This protocol is a standard method for determining the contact toxicity of an insecticide.[11]
Objective: To determine the LC₅₀ of a test pyrazole compound against a target insect.
Materials:
-
Technical grade pyrazole compound and reference standard (e.g., Fipronil)
-
Acetone (analytical grade)
-
20 mL glass scintillation vials
-
Repeating pipettor
-
Target insects (e.g., house flies, termites)
-
Incubator set to appropriate temperature and humidity
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in acetone. Create a series of five to seven serial dilutions from the stock solution. An acetone-only solution serves as the negative control.
-
Vial Coating: Using a repeating pipettor, add 0.5 mL of each concentration into separate, labeled glass vials.[11] Prepare at least three replicate vials per concentration.
-
Solvent Evaporation: Roll the vials on their sides until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. A gentle stream of air can be used to facilitate drying.
-
Insect Introduction: Introduce a known number of insects (e.g., 10-20) into each vial and seal with a cap containing a small air hole.
-
Incubation: Place the vials in an incubator under controlled conditions (e.g., 25°C, 60% RH) for a predetermined exposure period (typically 24 hours).
-
Mortality Assessment: After the exposure period, count the number of dead or moribund insects in each vial. An insect is considered moribund if it is unable to make coordinated movements.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the mortality data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.[11]
Causality and Controls:
-
Why Acetone? Acetone is a volatile solvent that dissolves the insecticide and evaporates completely, ensuring the insects are exposed only to the dried residue.[12]
-
Negative Control (Acetone only): This vial validates that the solvent itself is not causing insect mortality.
-
Positive Control (Reference Insecticide): Benchmarking against a known standard like Fipronil ensures the assay is performing as expected and provides a direct comparison of potency.
-
Serial Dilutions: This is crucial for establishing a dose-response relationship, which is necessary for an accurate LC₅₀ calculation.
Section 2: Antimicrobial Activity of Pyrazole Compounds
The pyrazole scaffold is also prevalent in compounds exhibiting broad-spectrum antimicrobial activity.[13][14] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[15]
2.1. Mechanisms of Action
Unlike the well-defined target of pyrazole insecticides, the antimicrobial mechanisms are more varied and can include:
-
DNA Gyrase Inhibition: Some pyrazole derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to cell death.[1][15]
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazoles act as potent inhibitors of DHFR, blocking the synthesis of tetrahydrofolate, a vital cofactor in nucleotide synthesis.[15]
-
Cell Wall Disruption: Some pyrazoles can disrupt the integrity of the bacterial cell wall.[15]
-
Efflux Pump Inhibition: The anti-inflammatory drug Celecoxib, a pyrazole derivative, has been shown to inhibit multidrug resistance (MDR) efflux pumps in bacteria, increasing the sensitivity of bacteria to other antibiotics.[16]
2.2. Benchmarking Compounds and Comparative Efficacy
A wide array of pyrazole derivatives have been synthesized and tested, showing potent antimicrobial effects.[17][18] For instance, certain N-phenylpyrazole curcumin derivatives have shown significantly enhanced potency against S. aureus and E. coli.[19] The presence of electron-withdrawing groups on the phenyl ring often enhances antibacterial activity.[19]
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound/Class | Target Pathogen | MIC (μg/mL) | Source |
| Ciprofloxacin (Reference) | E. coli | 0.5 | [3] |
| Moxifloxacin (Reference) | S. aureus | 2 | [15] |
| Pyrazole Derivative (Compound 3) | E. coli | 0.25 | [3] |
| Pyrazole Derivative (Compound 4) | S. epidermidis | 0.25 | [3] |
| Aminoguanidine-derived Pyrazole (12) | E. coli (1924 strain) | 1 | [15] |
| N-(3-Nitrophenylpyrazole) Curcumin (12) | S. aureus | 10 | [19] |
| Celecoxib | S. aureus (MRSA) | 16 - 64 | [20] |
| Imidazo-pyridine Pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa | <1 | [15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21]
2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[21][22]
Objective: To determine the lowest concentration of a test pyrazole compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test pyrazole compound and reference antibiotics (e.g., Ciprofloxacin, Chloramphenicol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in log-phase growth
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL) and then dilute it in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[21]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the 96-well plate.[23] Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[21]
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A serial dilution of a standard antibiotic with known efficacy against the test strain.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21] This can be assessed visually or by using a plate reader.
Self-Validation and Causality:
-
Why Standardized Inoculum? The number of bacteria can significantly impact the test outcome. A standardized inoculum ensures that results are consistent and reproducible.[24]
-
Growth Control: This well must show turbidity, confirming that the bacteria are viable and the medium supports growth.
-
Sterility Control: This well must remain clear, confirming the sterility of the medium and the aseptic technique used.
-
Minimum Bactericidal Concentration (MBC): To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an aliquot from the clear wells (at and above the MIC) can be subcultured onto drug-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[21][24]
Section 3: Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring.
-
For Insecticides: The N-phenyl substituent with specific halogen patterns (e.g., 2,6-dichloro-4-trifluoromethylphenyl in fipronil) is critical for high affinity to the insect GABA receptor. Modifications at the 4-position (e.g., trifluoromethylsulfinyl vs. ethylsulfinyl) can modulate metabolic stability and systemic properties.[7][9]
-
For Antimicrobials: SAR studies reveal that incorporating electron-withdrawing groups, such as nitro or fluoro groups, on N-phenylpyrazole derivatives tends to increase antibacterial potency.[19] Conversely, electron-donating groups can decrease activity.[19] Fusing the pyrazole ring with other heterocyclic systems like thiazole or imidazole can also lead to broad-spectrum agents with high potency.[15][25]
Conclusion
Benchmarking new pyrazole compounds requires a systematic approach grounded in standardized, well-controlled bioassays. For insecticidal activity, comparison against established phenylpyrazoles like fipronil using contact toxicity assays is crucial. For antimicrobial evaluation, determining MIC and MBC values against a panel of relevant pathogens provides a clear measure of potency and spectrum. Understanding the underlying mechanisms of action and key structure-activity relationships will further guide the rational design of next-generation pyrazole-based insecticides and antimicrobials.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijrar.org [ijrar.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazole insecticides [a.osmarks.net]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. orientjchem.org [orientjchem.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Repurposing celecoxib as a topical antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emerypharma.com [emerypharma.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, 1-Isobutyl-1H-pyrazole-5-carboxylic acid should be treated as a hazardous substance.[1] The primary risks are associated with its constituent chemical groups:
-
Pyrazole Derivatives : This class of compounds exhibits diverse pharmacological activities and, as such, should be handled with care to avoid unintentional biological effects.[1]
-
Carboxylic Acids : While varying in strength, carboxylic acids can be corrosive or irritant to skin and eyes.[2][3] Anhydrous forms of some carboxylic acids can be powerful dehydrating agents.[2]
-
General Profile : Structurally related pyrazole carboxylic acids are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7][8]
Therefore, all handling and disposal operations must be conducted with the assumption that this compound is, at a minimum, an irritant and potentially harmful if ingested or inhaled. Under no circumstances should this chemical or its waste be discharged into drains or disposed of in regular trash, as this can lead to environmental contamination.[1][5][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The principle here is to create a complete barrier between you and the chemical.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[10]
-
Eye Protection : Use chemical safety goggles or a face shield.[5][10][11][12]
-
Body Protection : A standard laboratory coat is required.[10] For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection : All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][5][9]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Waste Characterization and Segregation
Proper disposal begins at the point of generation. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[5][9][13][14]
-
Initial Determination : Given the hazard profile, this compound must be classified as hazardous chemical waste.[15][16]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It is often best practice to separate halogenated and non-halogenated waste.[1]
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for preventing accidental exposures and ensuring proper final disposal.[15]
-
Container Selection :
-
Solid Waste : Collect dry powder, contaminated gloves, weigh boats, and paper towels in a designated, robust, sealable container (e.g., a plastic-lined cardboard box or a dedicated plastic pail).[9][17]
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[1] Ensure the container has a secure, tight-fitting lid.[1]
-
-
Labeling :
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]
-
Location : The SAA must be in the same room or area where the waste is generated.[16]
-
Containment : Keep waste containers closed at all times, except when adding waste.[1][16] It is best practice to use secondary containment, such as a tray, to capture any potential leaks.[1]
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[16]
Step 4: Arranging for Disposal
Once your waste container is full or you have no further need to accumulate this specific waste stream, you must arrange for its removal.
-
Contact EHS : Follow your institution's specific procedures to request a waste pickup from the EHS department or their designated contractor.[16]
-
Documentation : Ensure all paperwork, including the hazardous waste tag, is accurately and completely filled out. Trained professionals will use this information to make the final waste determination before transport and disposal.[18][19]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined response plan is essential.
-
In Case of a Spill :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5][14][20]
-
Clean the spill area thoroughly.
-
Label the container with "Hazardous Waste," the chemical name, and "Spill Debris."
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][10][20] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10][20]
-
Inhalation : Move to fresh air immediately.[5]
-
Seek medical attention in all cases of significant exposure, providing the medical personnel with the chemical name and any available hazard information.[10]
-
Quantitative Data Summary from Analogous Compounds
To provide a clearer picture of the potential hazards, the following table summarizes key information from the SDSs of structurally related pyrazole carboxylic acids.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| 1H-Pyrazole-4-carboxylic acid | 37718-11-9 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant.[5] |
| 5-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 1023272-73-2 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[4] |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-59-2 | May cause skin and eye irritation. | Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[14] |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | 1297537-45-1 | Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Dispose of contents/container in accordance with local regulation.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific policies and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. cn.canbipharm.com [cn.canbipharm.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. acs.org [acs.org]
- 19. epa.gov [epa.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide for 1-Isobutyl-1H-pyrazole-5-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 1-Isobutyl-1H-pyrazole-5-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following protocols and recommendations are synthesized from established safety data for analogous chemical structures, including pyrazole and carboxylic acid derivatives, to ensure a comprehensive and cautious approach.
Understanding the Hazard Profile
Pyrazole Derivatives: The parent compound, pyrazole, is known to be harmful if swallowed and toxic in contact with skin.[1][2] It can cause serious eye and skin irritation, and may also lead to respiratory irritation.[1][3][4] Some pyrazole derivatives have been associated with potential reproductive hazards in animal studies.[5]
Carboxylic Acids: As a class of compounds, carboxylic acids are weak acids but can still be corrosive and pose other health risks.[6][7] They can cause irritation to the skin, eyes, and respiratory tract.
Combustion Products: In the event of a fire, thermal decomposition is expected to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[1][3]
Based on this data, it is prudent to handle this compound with a high degree of caution, assuming it may be irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment of your specific experimental procedures is crucial for selecting the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[8][9] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Nitrile or neoprene gloves provide good resistance to a range of chemicals.[10] A lab coat should be worn to protect skin and personal clothing from contamination.[8] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator may be required. | Handling the solid compound should be done in a manner that avoids generating dust. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor/acid gas/particulate filter is recommended.[3][11][12] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory operation.
Caption: PPE selection workflow based on laboratory task.
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is paramount.
General Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][11]
-
Avoid direct contact with the compound.[3] Wear the appropriate PPE at all times.
-
Prevent the formation of dust and aerosols when handling the solid material.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[11]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong bases and oxidizing agents.[6]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and sweep it up. Place the waste in a sealed container for disposal. Do not allow the material to enter drains or waterways.[1] |
Waste Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[4][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 11. chemscene.com [chemscene.com]
- 12. knowledge-center.solaredge.com [knowledge-center.solaredge.com]
- 13. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
